4-Bromo-4'-methoxybiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYZTJCWFRFRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398664 | |
| Record name | 4-Bromo-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58743-83-2 | |
| Record name | 4-Bromo-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-4'-methoxybiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Bromo-4'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-4'-methoxybiphenyl, a key intermediate in organic synthesis. The document details its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and discusses its potential applications in drug discovery and materials science, including hypothesized interactions with key biological signaling pathways.
Compound Identification and Properties
This compound is a biphenyl derivative characterized by a bromine atom and a methoxy group substituted on the two phenyl rings. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 58743-83-2[1][2][3][4] |
| Molecular Formula | C₁₃H₁₁BrO[1][2][4][5] |
| Molecular Weight | 263.13 g/mol [1][2][4] |
| IUPAC Name | 1-bromo-4-(4-methoxyphenyl)benzene[6][7] |
| Synonyms | 4-(4-Bromophenyl)anisole, 4'-Methoxy-4-bromobiphenyl, 1-Bromo-4-(4-methoxyphenyl)benzene[4] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to light yellow crystal or white powder solid.[5] |
| Melting Point | 143-145 °C[4] |
| Boiling Point | 352-353 °C[5] |
| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[5] |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).
Table 3: GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[6][7] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[6] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[6] |
Recommended PPE:
-
Eye Protection: Eyeshields or safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Type N95 (US) or equivalent respirator.
Synthesis and Experimental Protocols
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. This compound | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4-Bromo-4'-methoxybiphenyl from 4-bromoanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Bromo-4'-methoxybiphenyl, a valuable biphenyl derivative utilized as an intermediate in the development of pharmaceuticals and advanced materials. The primary focus of this document is the Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for the formation of C-C bonds. Alternative synthetic routes, including Grignard and Ullmann couplings, are also discussed.
Synthetic Routes Overview
The synthesis of this compound from 4-bromoanisole can be effectively achieved through several cross-coupling methodologies. The Suzuki-Miyaura coupling is often the preferred method due to its high yields, tolerance of various functional groups, and generally mild reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1] In this specific synthesis, 4-bromoanisole is coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.
Grignard Reagent-Based Cross-Coupling (Kumada Coupling)
This method involves the formation of a Grignard reagent from an aryl halide and magnesium, which then reacts with another aryl halide in the presence of a nickel or palladium catalyst.[2] For this synthesis, a Grignard reagent could be prepared from one of the starting materials and coupled with the other.
Ullmann Coupling
The Ullmann reaction is a copper-mediated coupling of two aryl halides.[3] This method typically requires higher temperatures compared to the Suzuki-Miyaura coupling.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of biphenyl compounds using various cross-coupling methods, providing a comparative overview of reaction conditions and yields.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [4] |
| 2 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | [4] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd/MN100 (1) | NaOH, K₂CO₃, or Na₂CO₃ | Ethanol/H₂O | 50-75 | 0.17-1 | - | [5] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (1) | KOH | H₂O | 100 | 1 | 94 | [6] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 58743-83-2 | [7][8] |
| Molecular Formula | C₁₃H₁₁BrO | [7][8] |
| Molecular Weight | 263.13 g/mol | [7][8] |
| Melting Point | 143-145 °C | |
| ¹H NMR | See Supporting Information of cited reference | [9] |
| ¹³C NMR | See Supporting Information of cited reference | [9] |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[4]
Materials:
-
4-bromoanisole (1.0 mmol)
-
4-methoxyphenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, 4-methoxyphenylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.
-
Add 1,4-dioxane and deionized water to the flask via syringe.
-
Stir the reaction mixture and heat to 90 °C under the inert atmosphere for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Experimental Workflow for Suzuki-Miyaura Synthesis
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
4-Bromo-4'-methoxybiphenyl molecular weight and formula
An In-depth Technical Guide to 4-Bromo-4'-methoxybiphenyl
This guide provides essential information regarding the physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Molecular Data
This compound is a biphenyl derivative characterized by the presence of a bromine atom and a methoxy group at the 4 and 4' positions, respectively. These substitutions significantly influence its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and the design of synthetic protocols.
| Property | Value |
| Molecular Formula | C13H11BrO[1][2][3] |
| Linear Formula | CH3OC6H4C6H4Br[4][5] |
| Molecular Weight | 263.13 g/mol [2][3][4][5][6][7] |
| CAS Number | 58743-83-2[3][4][5][6][7] |
Experimental Protocols
The determination of the molecular weight and formula of this compound relies on standard analytical techniques. High-resolution mass spectrometry (HRMS) is typically employed to ascertain the precise molecular weight and deduce the elemental composition, which in turn confirms the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the chemical structure, further validating the arrangement of atoms as depicted by the molecular formula.
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's name, its empirical and molecular formulas, and its calculated molecular weight.
Caption: Relationship between compound name, formula, and molecular weight.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-溴-4′-甲氧基联苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 58743-83-2 [amp.chemicalbook.com]
- 7. 58743-83-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-4'-methoxybiphenyl: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 4-Bromo-4'-methoxybiphenyl. It includes detailed experimental protocols for its synthesis and purification, along with an analysis of its spectral data. While direct biological activity and specific signaling pathway interactions for this compound are not extensively documented in current literature, this guide will touch upon the known activities of structurally similar compounds to provide a contextual framework for future research and drug discovery efforts.
Core Physical and Chemical Properties
This compound is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its biphenyl structure is a common scaffold in medicinal chemistry and materials science.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁BrO | [1][2] |
| Molecular Weight | 263.13 g/mol | [2] |
| CAS Number | 58743-83-2 | [2] |
| Appearance | Colorless to light yellow crystals or off-white solid | |
| Melting Point | 143-145 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
| SMILES | COc1ccc(cc1)-c2ccc(Br)cc2 | |
| InChI | 1S/C13H11BrO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 |
Synthesis and Purification Protocols
The synthesis of this compound can be achieved through several methods, most notably via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Direct bromination of 4-methoxybiphenyl is also a viable, albeit less selective, route.
Suzuki-Miyaura Coupling: A General Protocol
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between aryl halides and boronic acids.[3][4]
Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add a palladium catalyst, for instance, Palladium(II) acetate (0.02 mmol), and a phosphine ligand like triphenylphosphine (0.04 mmol).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of toluene (10 mL) and deionized water (2 mL). Degas the flask by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through celite to remove the catalyst. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[3]
Direct Bromination of 4-Methoxybiphenyl
This method involves the direct electrophilic substitution of bromine onto the 4-methoxybiphenyl backbone.
Experimental Protocol:
-
Dissolution: Dissolve 4-methoxybiphenyl (20 g) in chloroform (70 ml).
-
Bromine Addition: Add a solution of bromine (17.5 g) in chloroform (25 ml) dropwise over a period of 45 minutes.
-
Reaction Quenching: After the addition is complete, allow the reaction to proceed for another 45 minutes. Then, wash the mixture with a 5% sodium hydroxide solution followed by water.
-
Drying and Evaporation: Dry the chloroform layer with anhydrous calcium chloride and then evaporate the solvent.
-
Purification: The resulting crystalline mixture can be separated using a Soxhlet extractor with ligroin. This compound is obtained as the residue.[5]
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as a characteristic singlet for the methoxy group protons. |
| ¹³C NMR | The carbon NMR spectrum will display signals for all 13 carbon atoms, with the carbon attached to the bromine atom and the methoxy-substituted carbon showing characteristic chemical shifts. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C-O stretching of the methoxy group, and C-Br stretching. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity. |
Biological Activity Context
As of the latest literature review, there is a notable lack of direct studies on the biological activity and specific signaling pathway modulation of this compound itself. However, the broader class of brominated and methoxylated biphenyls and related phenolic compounds has been investigated for various biological activities.
Structurally related compounds, such as certain bromophenol derivatives, have demonstrated potential antioxidant, anti-inflammatory, and anticancer activities.[6][7][8] For instance, some bromophenols have been shown to ameliorate oxidative stress and induce apoptosis in cancer cell lines.[8] It is hypothesized that such compounds may exert their anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[6][7]
It is crucial to emphasize that these activities are reported for related but distinct molecules. The specific biological profile of this compound remains to be elucidated through dedicated experimental investigation. This compound, however, represents a valuable starting point for the synthesis of novel derivatives for screening in various drug discovery programs.
Conclusion
This compound is a well-characterized compound with established synthetic routes and a clear spectroscopic profile. Its utility as a synthetic intermediate is evident. While its own biological activities are yet to be explored, the known bioactivities of structurally similar compounds suggest that it could be a valuable scaffold for the development of new therapeutic agents. Further research into the biological effects and potential mechanisms of action of this compound and its derivatives is warranted.
References
An In-depth Technical Guide to the Solubility of 4-Bromo-4'-methoxybiphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-4'-methoxybiphenyl, an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and liquid crystal materials.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for the accurate determination of its solubility, and a relevant experimental workflow where this compound is often utilized.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BrO | [1] |
| Molecular Weight | 263.13 g/mol | [1] |
| Appearance | Colorless to light yellow crystal | [1] |
| Melting Point | 143-145 °C | |
| Boiling Point | 352-353 °C | [1] |
Solubility Profile
Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its solubility in several common organic solvents.
Qualitative Solubility Data
Based on available information, the solubility of this compound is summarized as follows:
| Solvent | Qualitative Solubility |
| Methanol | Soluble[1] |
| Ethanol | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Water | Insoluble[1] |
The principle of "like dissolves like" suggests that due to its biphenyl structure, this compound, a relatively non-polar molecule, will exhibit good solubility in a range of non-polar and moderately polar organic solvents.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following detailed experimental protocol, adapted from the widely used gravimetric method for similar biphenyl derivatives, is recommended.
Gravimetric Method for Thermodynamic Solubility Determination
Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solid in the supernatant is then determined by evaporating the solvent and weighing the residue.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of sealed vials, each containing a precise volume of the desired organic solvent (e.g., methanol, ethanol, dichloromethane). The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C are common for pharmaceutical research).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's properties.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to prevent any undissolved particles from being transferred.
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry container.
-
Determine the weight of the collected supernatant.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the solvent from the container under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, re-weigh the container with the solid residue.
-
The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty container from the final weight.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100
Solubility (mol/L) = (Mass of residue (g) / Molecular weight of compound ( g/mol )) / Volume of supernatant (L)
-
Application in Organic Synthesis: Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions to create more complex molecular architectures. The Suzuki-Miyaura coupling is a prominent example where this compound serves as a key reactant for the formation of carbon-carbon bonds.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction
The following diagram illustrates a general workflow for the Suzuki-Miyaura coupling reaction involving this compound.
Conclusion
While quantitative solubility data for this compound remains scarce in the public domain, its qualitative solubility in common organic solvents like methanol, ethanol, and dichloromethane is established. For applications demanding precise solubility values, the provided gravimetric method offers a reliable experimental protocol. The utility of this compound as a precursor in significant organic transformations, such as the Suzuki-Miyaura coupling, underscores the importance of understanding its solubility for optimizing reaction conditions and product yields. This guide serves as a valuable resource for researchers and professionals by consolidating available information and providing practical experimental guidance.
References
Technical Guide: Physicochemical Properties of 4-Bromo-4'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of 4-Bromo-4'-methoxybiphenyl, a crucial biphenyl derivative in synthetic organic chemistry and materials science. This document outlines its key physical properties, standardized experimental protocols for their determination, and a visual workflow to ensure accurate and reproducible measurements.
Data Presentation: Physical Properties
The quantitative data for this compound is summarized in the table below. For comparative context, data for related, structurally similar compounds are also included.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₃H₁₁BrO | 263.13[1][2][3] | 143-145 (lit.)[1] | 0 (reported, likely erroneous)[2][4] |
| 4-Methoxybiphenyl | C₁₃H₁₂O | 184.23 | 90 | 157 @ 10 mmHg |
| 4-Bromobiphenyl | C₁₂H₉Br | 233.10 | 82-86 (lit.) | 310 (lit.) |
Note on Boiling Point: The reported boiling point of 0°C for this compound is inconsistent with its molecular structure and high melting point, suggesting a database error.[2][4] Based on the boiling points of the structurally related compounds, 4-bromobiphenyl and 4-methoxybiphenyl, the actual boiling point of this compound at atmospheric pressure is expected to be significantly above 300°C. Due to the high temperature required, it would likely be determined under reduced pressure to prevent thermal decomposition.
Experimental Protocols
Accurate determination of physical properties such as melting and boiling points is fundamental for compound identification and purity assessment.
Melting Point Determination of a Crystalline Solid
The melting point of a pure crystalline solid is a sharp, well-defined temperature range at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden this range. The capillary method is a standard and reliable technique.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass or weighing paper
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder. If the crystals are large, gently grind them using a clean, dry mortar and pestle. The sample must be completely dry, as moisture can depress the melting point.
-
Packing the Capillary Tube:
-
Place a small amount of the powdered sample onto a watch glass.
-
Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Invert the tube and tap its sealed end gently on a hard surface to compact the solid at the bottom. The packed sample height should be approximately 1-2 mm for optimal heat transfer.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid preliminary heating (e.g., 10-20°C per minute) can be performed to get an estimate.
-
For an accurate measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts and the entire sample is in a liquid state (the end of the melting range).
-
For a pure compound, this range should be narrow (0.5-2°C).
-
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for determining the melting point of this compound using the capillary method.
Caption: Workflow for Melting Point Determination.
References
Spectroscopic Profile of 4-Bromo-4'-methoxybiphenyl: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the biphenyl compound, 4-Bromo-4'-methoxybiphenyl. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize spectroscopic techniques for molecular characterization. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below. This data is crucial for the structural elucidation and purity assessment of the compound.
Table 1: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁BrO |
| Molecular Weight | 263.13 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragments (m/z) | Relative Intensity |
| 264 | [M+2]⁺•, Isotopic peak for ⁸¹Br |
| 262 | [M]⁺•, Molecular ion with ⁷⁹Br |
| 139 | Fragment ion |
| 135 | Fragment ion |
The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensities.[1]
Note: Specific 1H NMR, 13C NMR, and IR peak data were not available in the public domain at the time of this compilation.
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of aromatic and biphenyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining NMR spectra of aromatic compounds is as follows:
-
Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube.
-
Instrumentation: The spectrum is recorded on a spectrometer, such as a Bruker AM-300 or equivalent.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired to observe the chemical shifts and coupling patterns of the hydrogen atoms.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired to identify the number and chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a solid sample like this compound:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The infrared spectrum is obtained by measuring the absorption of infrared radiation by the sample, providing information about its functional groups. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound:
-
Sample Introduction: The sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, which shows the molecular ion and fragment ions.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of an unknown compound, such as this compound, involves a systematic approach to data acquisition and interpretation. The following diagram illustrates this process.
Caption: A flowchart illustrating the systematic workflow for the spectroscopic analysis and structural confirmation of this compound.
References
A Comprehensive Technical Guide to 4-Bromo-4'-methoxybiphenyl for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Biphenyl Intermediate
4-Bromo-4'-methoxybiphenyl is a halogenated aromatic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its biphenyl core structure is a common motif in many biologically active molecules, and the presence of both a bromo and a methoxy group offers versatile handles for a variety of chemical transformations. This technical guide provides a detailed overview of its chemical properties, commercial availability, synthesis, and applications relevant to researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Safety Information
This compound is a stable, off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 58743-83-2 | [1] |
| Molecular Formula | C13H11BrO | [1] |
| Molecular Weight | 263.13 g/mol | [1] |
| Appearance | Off-white solid/powder | |
| Melting Point | 143-145 °C | |
| Purity | ≥95% | |
| Storage | Room temperature |
Safety and Handling:
This compound is classified as an irritant. It may cause skin and eye irritation, and potentially respiratory irritation.[2] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. The purity and available quantities may vary between suppliers. Researchers should always consult the certificate of analysis (CoA) for lot-specific data.
| Supplier | Purity | Notes |
| Sigma-Aldrich | 95% | A well-established supplier for research chemicals. |
| Parchem | - | Specialty chemical supplier. |
| Amerigo Scientific | 95% | Distributor for life science research. |
| Santa Cruz Biotechnology | - | Supplier for biomedical research products. |
| ChemicalBook | Varies | A platform to connect with multiple suppliers, primarily from China and India. |
Synthesis and Purification
The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[3][4][5]
Materials:
-
4-Bromoiodobenzene (or 1,4-dibromobenzene)
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)
-
A base (e.g., potassium carbonate (K2CO3), potassium phosphate (K3PO4))
-
A solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
An inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equivalent), 4-methoxyphenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the phosphine ligand (0.02-0.1 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove any oxygen.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent system and the base (2.0-3.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
The crude this compound can be purified by recrystallization to yield a high-purity solid.[6]
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Toluene or a mixture of ethanol and water are often good choices for biphenyl compounds.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified this compound will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to remove any residual solvent.
Spectroscopic Data
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopy | Key Data and Observations |
| ¹H NMR | Spectra available on public databases like PubChem.[1] |
| ¹³C NMR | Spectra available on public databases like PubChem.[1] |
| FTIR | Spectra available on public databases like PubChem.[1] |
| Mass Spectrometry | Molecular Ion (M+): m/z ≈ 262 and 264 (due to bromine isotopes).[1] |
Applications in Research and Drug Development
Biphenyl and its derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[7] this compound, with its two distinct functional groups, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
The bromo group can be further functionalized through various cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The methoxy group can be cleaved to reveal a phenol, which can then be used for ether or ester synthesis, or as a hydrogen bond donor in ligand-receptor interactions.
While no specific signaling pathway has been directly attributed to this compound itself, its derivatives have been investigated for a range of biological activities, including as anti-cancer and anti-malarial agents.[7] The biphenyl scaffold is a key component of many approved drugs and clinical candidates.
Visualizations
Suzuki-Miyaura Coupling Reaction Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. This compound | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 4-Bromo-4'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Bromo-4'-methoxybiphenyl (CAS No. 58743-83-2). The following sections detail the material's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal, compiled from available safety data sheets and chemical databases.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁BrO | [1][2][3][4] |
| Molecular Weight | 263.13 g/mol | [1][2][3][5] |
| Appearance | Colorless to light yellow crystal or white to almost white crystal powder | [6][7] |
| Melting Point | 143-145 °C | [5][6] |
| Boiling Point | 352-353 °C | [6] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. | [6] |
| CAS Number | 58743-83-2 | [2][3][4][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[8] The GHS hazard classifications are summarized in Table 2. It is crucial to be aware of these hazards to implement appropriate safety measures.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][7][9] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | [1][7][9] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [1] |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation | H335 | [1][9] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound. The following workflow outlines the key stages of safe handling, from preparation to waste disposal.
Caption: Workflow for the safe handling of this compound.
Engineering Controls
Operations involving this compound should be conducted in a well-ventilated area.[8] A local exhaust system or a chemical fume hood is recommended to minimize inhalation exposure, especially when handling the solid form where dust may be generated.[7] Safety showers and eyewash stations should be readily accessible.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[7] A face shield may be necessary for operations with a higher risk of splashing.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[7] A lab coat or other protective clothing is necessary to prevent skin contact.[7]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved dust respirator should be used.[7]
First Aid Measures
In case of exposure, immediate action is critical. The following first aid measures should be taken:
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. | [10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice. | [7][10] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention. | [7][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [11] |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, dark, and well-ventilated place.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][12]
-
Stability: The compound is generally stable under normal storage and handling conditions.[6]
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[13]
-
-
Major Spills:
-
Evacuate the area.
-
Contain the spill if it is safe to do so.
-
Follow the procedures for a minor spill, using appropriate respiratory protection.
-
Prevent the material from entering drains or waterways.
-
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste.[12] All disposal practices must be in accordance with local, state, and federal regulations. Do not dispose of down the drain or into the environment.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are specific to the intended application and are beyond the scope of this general safety guide. Researchers should consult relevant peer-reviewed literature for established procedures. For instance, its preparation can be achieved through the reaction of anisole and bromobenzene.[6] When adapting or developing a protocol, a thorough risk assessment should be conducted that considers the hazards outlined in this document.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and complete information before handling any chemical.
References
- 1. This compound | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 58743-83-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-ブロモ-4′-メトキシビフェニル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
A Comprehensive Guide to the Historical Synthesis of Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety is a ubiquitous structural motif in pharmaceuticals, natural products, and advanced materials. The synthetic strategies to construct this pivotal carbon-carbon bond have evolved significantly over the past century, moving from harsh, classical methods to highly efficient and versatile palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the core historical methods for the synthesis of substituted biphenyls, presenting detailed experimental protocols, quantitative data for comparison, and a visual representation of the logical evolution of these synthetic strategies.
Classical Methods for Biphenyl Synthesis
The earliest methods for synthesizing biphenyls were often characterized by harsh reaction conditions, limited substrate scope, and modest yields. However, these foundational reactions paved the way for the development of more sophisticated and efficient methodologies.
The Ullmann Reaction
The Ullmann reaction, first reported in 1901, is a classic method for the homocoupling of aryl halides to form symmetrical biphenyls. The reaction is typically carried out by heating an aryl halide with a stoichiometric amount of copper powder at high temperatures.
Key Characteristics:
-
Reactants: Two equivalents of an aryl halide.
-
Catalyst/Reagent: Stoichiometric copper powder or copper bronze.
-
Conditions: High temperatures (often >200 °C), sometimes in a high-boiling solvent or neat.
-
Advantages: Useful for the synthesis of symmetrical biphenyls.
-
Limitations: Requires harsh reaction conditions, often has erratic and moderate yields, and is generally limited to aryl halides bearing electron-withdrawing groups. The reaction also has poor atom economy and produces toxic copper byproducts.[1]
The Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction, developed in 1924, provides a route to unsymmetrical biphenyls through the coupling of an aryl diazonium salt with an arene.[2] The reaction proceeds via an aryl radical intermediate.
Key Characteristics:
-
Reactants: An aryl diazonium salt and an arene.
-
Conditions: Typically carried out in the presence of a base.
-
Advantages: Allows for the synthesis of unsymmetrical biphenyls.
-
Limitations: Yields are generally low (often less than 40%) due to numerous side-reactions of the diazonium salts.[2]
The Dawn of a New Era: Palladium-Catalyzed Cross-Coupling Reactions
The discovery and development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biphenyls and other biaryls. These methods offer milder reaction conditions, broader substrate scope, higher yields, and greater functional group tolerance compared to their classical predecessors. For their contributions to this field, Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010.[3]
The Suzuki-Miyaura Coupling
First reported in 1979, the Suzuki-Miyaura coupling has become one of the most widely used methods for the synthesis of substituted biphenyls.[3][4] The reaction involves the cross-coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3][4]
Key Characteristics:
-
Reactants: An aryl halide or triflate and an arylboronic acid or its ester.
-
Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor and a phosphine ligand.
-
Conditions: Mild reaction temperatures, presence of a base (e.g., K₂CO₃, Cs₂CO₃, NaOH).
-
Advantages: High yields, broad substrate scope, excellent functional group tolerance, and the use of relatively non-toxic and stable boronic acid reagents.[5]
-
Limitations: Can be sensitive to steric hindrance, and protodeboronation of the boronic acid can be a side reaction.
The Stille Coupling
The Stille coupling, developed in the late 1970s, utilizes the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate.[6][7]
Key Characteristics:
-
Reactants: An aryl halide or triflate and an arylstannane.
-
Catalyst: A palladium(0) complex.
-
Conditions: Generally mild reaction conditions.
-
Advantages: Organostannanes are stable to air and moisture, and the reaction tolerates a wide variety of functional groups.[6][8]
-
Limitations: The primary drawback is the high toxicity of the organotin reagents and byproducts, which can complicate purification.[7]
The Negishi Coupling
The Negishi coupling, also developed in the 1970s, involves the palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide or triflate.[6][9]
Key Characteristics:
-
Reactants: An aryl halide or triflate and an arylzinc reagent.
-
Catalyst: A palladium(0) or nickel(0) complex.
-
Conditions: Mild reaction conditions.
-
Advantages: Organozinc reagents are highly reactive, often leading to high yields and fast reaction times. The reaction exhibits excellent functional group tolerance.[9][10]
-
Limitations: Organozinc reagents are often sensitive to air and moisture, requiring inert atmosphere techniques.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the historical synthesis methods of substituted biphenyls.
Table 1: Classical Methods - Ullmann and Gomberg-Bachmann Reactions
| Reaction | Aryl Halide/Diazonium Salt | Arene | Product | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Ullmann | 2-Iodonitrobenzene | - | 2,2'-Dinitrobiphenyl | Copper vial and ball | High-speed ball milling, solvent-free, overnight | 97 | [11] |
| Ullmann | 1-Iodo-2-nitrobenzene | - | 2,2'-Dinitrobiphenyl | Copper | Melt, 20-30 seconds | 50-90 (conversion) | [12] |
| Gomberg-Bachmann | 4-Bromoaniline (diazotized) | Benzene | p-Bromobiphenyl | NaOH | Not specified | <40 | [2] |
| Gomberg-Bachmann | Benzenediazonium tetrafluoroborate | Biphenyl | Terphenyl derivatives | Cu catalyst, Cs₂CO₃ | CH₃CN | Not specified | [6] |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Aryl Halide/Triflate | Organometallic Reagent | Product | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Aryl Bromide | Phenylboronic acid | Biphenyl | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 98 | [13] |
| Suzuki | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 4,4'-Difluorobiphenyl | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | >95 | [14] |
| Suzuki | 2-Iodo-4-nitrofluorobenzene | Arylboronic acid | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | Pd catalyst, PPh₃ | Not specified | Dioxane | Reflux | Not specified | 81 | [6] |
| Stille | p-Bromotoluene | Tetraphenyltin | 4-Methylbiphenyl | Pd nanoparticle/polymeric N-heterocyclic carbene grafted silica | K₂CO₃ | H₂O | 100 | 10 | 95 | [15] |
| Negishi | o-Tolylzinc chloride | o-Iodotoluene | 2,2'-Dimethylbiphenyl | Pd(PPh₃)₄ | - | THF | Not specified | Not specified | >95 | [9] |
| Negishi | Aryl zinc chlorides | Haloarenes | Biphenyl derivatives | Ni catalyst on charcoal | - | Not specified | Microwave | Not specified | 75-95 | [6] |
| Negishi | (2,6-Dimethylphenyl)zinc chloride | 1-Chloro-2,6-dimethoxybenzene | Tetra-ortho-substituted biphenyl | Pd(0)/2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) | - | THF/NMP | 100 | Not specified | 76 | [16] |
Detailed Experimental Protocols
Ullmann Reaction: Synthesis of 2,2'-Dinitrobiphenyl
This protocol is adapted from a solvent-free method utilizing high-speed ball milling.[11]
-
Materials: 2-Iodonitrobenzene (2.5 g, ~10 mmol), copper vial, copper ball-bearing.
-
Procedure:
-
Add 2-iodonitrobenzene to a copper vial charged with a copper ball-bearing.
-
Subject the vial to high-speed ball milling overnight.
-
After the reaction is complete, dissolve the solid product in hot ethanol.
-
Allow the solution to cool to induce crystallization.
-
Collect the bright yellow needle-like crystals of 2,2'-dinitrobiphenyl by filtration.
-
Dry the product to obtain the final compound (yield: ~97%).
-
Gomberg-Bachmann Reaction: General Procedure
This is a generalized procedure as specific modern detailed protocols are less common due to the reaction's limitations.
-
Materials: Arylamine, sodium nitrite, hydrochloric acid, arene, sodium hydroxide solution.
-
Procedure:
-
Diazotization: Dissolve the arylamine in cold aqueous hydrochloric acid. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the aryl diazonium salt solution.
-
Coupling: Add the cold diazonium salt solution to a vigorously stirred mixture of the arene and an aqueous sodium hydroxide solution.
-
Continue stirring for several hours at room temperature.
-
Workup: Separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Purify the product by distillation or chromatography to isolate the unsymmetrical biphenyl.
-
Suzuki-Miyaura Coupling: General Procedure for the Synthesis of a Biphenyl Derivative
This protocol is a general representation of a typical Suzuki-Miyaura coupling.[13]
-
Materials: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), toluene, water.
-
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the biphenyl derivative.
-
Stille Coupling: General Procedure
This is a generalized protocol for a Stille coupling reaction.
-
Materials: Aryl bromide (1.0 mmol), arylstannane (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), anhydrous solvent (e.g., toluene or THF).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, arylstannane, and Pd(PPh₃)₄.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Negishi Coupling: General Procedure
This is a generalized protocol for a Negishi coupling reaction.
-
Materials: Aryl bromide (1.0 mmol), arylzinc chloride solution (1.2 mmol in THF), Pd(PPh₃)₄ (0.05 mmol), anhydrous THF.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and Pd(PPh₃)₄.
-
Add anhydrous THF via syringe.
-
Slowly add the arylzinc chloride solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizing the Synthetic Landscape
The following diagrams, created using the DOT language, illustrate the logical evolution of biphenyl synthesis methods and a typical experimental workflow for a modern cross-coupling reaction.
Caption: Logical Evolution of Biphenyl Synthesis Methods.
Caption: General Experimental Workflow for Pd-Catalyzed Biphenyl Synthesis.
Conclusion
The journey of biphenyl synthesis from the early 20th century to the present day reflects the broader evolution of organic chemistry. The transition from the harsh, often low-yielding classical methods of Ullmann and Gomberg-Bachmann to the mild, versatile, and highly efficient palladium-catalyzed cross-coupling reactions of Suzuki, Stille, and Negishi has been transformative. For researchers in drug development and materials science, a thorough understanding of these historical and modern synthetic tools is essential for the rational design and efficient construction of novel and complex molecular architectures. The continued development of more sustainable and cost-effective catalytic systems promises to further expand the horizons of biphenyl synthesis in the years to come.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 11. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-4'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-4'-methoxybiphenyl. This reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce complex biaryl and polyaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. While specific literature on the Suzuki coupling of this compound is not extensively available, the protocols and data presented herein are based on highly analogous and well-documented reactions of 4-bromoanisole, which shares the identical reactive moiety.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center. The base is crucial for the activation of the boronic acid.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Data Presentation: Comparative Reaction Conditions
The following tables summarize quantitative data from various reported Suzuki coupling reactions of 4-bromoanisole, a close analog of this compound. These conditions are expected to be highly applicable to the target molecule.
Table 1: Catalyst, Base, and Solvent Systems for the Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 3 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | Pd(PPh₃)₄ | 3 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | Pd(PPh₃)₄ | 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 4 | Pd/MN100 | 0.5 - 1.5 | NaOH, K₂CO₃, or Na₂CO₃ | Ethanol/Water (1:0 to 1:2) | 50 - 75 | 0.17 - 1 | >98 (Conversion) |
| 5 | Pd-PEPPSI-CMP | 0.5 | K₂CO₃ | Methanol | 80 | 1 | 98 |
Data adapted from analogous reactions of 4-bromoanisole.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling reaction of this compound with an arylboronic acid. Note: These protocols are based on established procedures for the closely related substrate, 4-bromoanisole, and may require optimization for the specific reaction of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Heterogeneous Catalysis using a Supported Palladium Catalyst
This protocol offers the advantage of easier catalyst removal.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd/C (10%) or other supported palladium catalyst
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the supported palladium catalyst (e.g., 10% Pd/C, 5 mol% Pd).
-
Add ethanol (10 mL) and deionized water (2-5 mL).
-
Flush the flask with an inert gas.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete (typically 1-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the solid catalyst. Wash the celite pad with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The product may be extracted with an organic solvent (e.g., ethyl acetate) from the remaining aqueous solution.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 4-Bromo-4'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, catalyzed by palladium complexes, is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 4-bromo-4'-methoxybiphenyl with an arylboronic acid, a key transformation for the synthesis of functionalized biaryl compounds.
The reaction involves the coupling of an organoboron species (e.g., a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to afford the desired biaryl product and regenerate the Pd(0) catalyst.
Data Presentation: Palladium Catalysts for the Suzuki Coupling of 4-Bromoanisole
The following table summarizes various palladium catalyst systems and reaction conditions for the Suzuki coupling of 4-bromoanisole (a close structural analog of this compound) with phenylboronic acid, providing a comparative overview of their performance.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | 95 | [1] |
| 2 | Pd(PPh₃)₄ (3 mol%) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [2] |
| 3 | PdCl₂(PPh₃)₂ (0.5 mol%) | - | KOH | H₂O | 100 | 1 | 94 | [1] |
| 4 | Pd/C (1.4 mol%) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | [3] |
| 5 | Pd(OAc)₂ (0.1 mol%) | Pyridine-pyrazole | KOH | EtOH/H₂O (1:1) | 60 (MW) | 0.17 | 90 | [4] |
| 6 | Pd@Fe₃O₄@C | - | K₂CO₃ | EtOH/H₂O | 80 | 0.5 | >99 | [5] |
| 7 | Pd-containing HPS | - | NaOH | i-PrOH/H₂O | 70 | 1 | >98 (conversion) | [6] |
Note: 4-Bromoanisole is used as a representative substrate. Similar results can be expected for this compound.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound. Protocol 1 describes a general thermal method, while Protocol 2 outlines a microwave-assisted procedure for accelerated reaction times.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a robust starting point for the Suzuki coupling of this compound with an arylboronic acid using a homogeneous palladium catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Toluene, degassed
-
Deionized water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (5-10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol utilizes microwave irradiation to significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Palladium catalyst (e.g., Pd/C 10 wt. %, 1.4 mol% or a specified microwave-active catalyst)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF) or a 1:1 mixture of Ethanol/Water
-
Microwave vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.3 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst.
-
Solvent Addition: Add the chosen solvent (e.g., 8 mL of DMF or a 1:1 mixture of ethanol and water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 100-150 °C) with stirring for the designated time (typically 10-60 minutes).[3][4]
-
Workup: After the reaction is complete and the vial has cooled, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Extraction and Purification: If using an organic solvent like DMF, the solvent can be removed under reduced pressure, and the residue can be taken up in ethyl acetate and washed with water. If using an aqueous solvent mixture, extract the product with an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-4'-methoxybiphenyl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-methoxybiphenyl is a versatile bifunctional organic compound that serves as a key building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a methoxy-substituted phenyl ring and a bromo-substituted phenyl ring, allows for selective functionalization through various cross-coupling reactions. The bromine atom provides a reactive site for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, while the methoxy group influences the electronic properties of the molecule. This makes this compound a valuable precursor in the development of pharmaceuticals, liquid crystals, and advanced materials.
This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Key Applications
The primary applications of this compound in organic synthesis are centered around palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the construction of complex molecular architectures.
-
Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by coupling with an organoboron compound. This is widely used to synthesize more complex biaryl and polyaryl structures, which are common motifs in liquid crystals and biologically active molecules.
-
Heck Reaction: Formation of a carbon-carbon bond between this compound and an alkene. This reaction is instrumental in synthesizing substituted alkenes, such as stilbene derivatives, which are important in materials science.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling with a primary or secondary amine. This is a crucial reaction in medicinal chemistry for the synthesis of arylamines, a common functional group in many pharmaceutical agents.
-
Sonogashira Coupling: Formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is used to create arylalkynes, which are precursors to various complex organic molecules and conjugated materials.
Quantitative Data Summary
The following tables summarize representative quantitative data for the key applications of this compound and its close analogs in cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 1 | 98[1] |
| 2 | 4-Bromochlorobenzene | Pd Standard Soln. | - | KOH | 95% EtOH | RT | 0.4 | 64[2] |
| 3 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | P(biph)(Ph)₂ (4) | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95[3] |
Table 2: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Styrene | 2% Pd on Silica | DIPEA | scCO₂/THF/MeOH | 120 | 24 | N/A |
| 2 | 4-Bromoacetophenone | Styrene | PVP-Pd NPs (0.2) | K₂CO₃ | H₂O/EtOH | 130 (MW) | 0.17 | 98[4] |
| 3 | 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd/C | N/A | N/A | 190 | N/A | N/A[5] |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Morpholine | [Pd] (0.5) | IPr | tBuOK | Toluene | 85 | 0.5 | N/A[6] |
| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 100 | 24 | 98[2] |
| 3 | (Hetero)aryl Bromides | Secondary Amines | Pd(OAc)₂ | RuPhos | N/A | Solvent-free | N/A | N/A | 50-99[7] |
Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Aryl Halide | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | N/A | Moderate-Excellent[8] |
| 2 | Aryl Halide | Terminal Alkyne | Pd(CH₃CN)₂Cl₂ (0.5) | - | Cs₂CO₃ | 2-MeTHF | RT | N/A | Good-Excellent[7] |
| 3 | Haloarene | TMS acetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Reflux | N/A | N/A[9] |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 4-Methoxy-4'-phenylbiphenyl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add toluene (10 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Separate the organic layer, and wash it with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-methoxy-4'-phenylbiphenyl.
Caption: Suzuki-Miyaura coupling of this compound.
Heck Reaction: Synthesis of 4-Methoxy-4'-vinylbiphenyl
This protocol outlines a general procedure for the Heck reaction of this compound with ethylene (or a vinyl source like vinyltributyltin).
Materials:
-
This compound
-
Ethylene gas or vinyltributyltin
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a pressure vessel, add this compound (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).
-
Add anhydrous DMF (10 mL) and triethylamine (1.5 mmol).
-
Seal the vessel, then purge with ethylene gas and pressurize to 2-3 atm.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the vessel to room temperature and carefully vent the ethylene gas.
-
Dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxy-4'-vinylbiphenyl.
Caption: Heck reaction workflow for vinylation.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-4'-methoxy-[1,1'-biphenyl]-4-amine
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic amine (e.g., morpholine).
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.036 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene (5 mL), followed by this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Buchwald-Hartwig C-N coupling.
Sonogashira Coupling: Synthesis of 4-Methoxy-4'-(phenylethynyl)biphenyl
This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol), and copper(I) iodide (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the mixture.
-
Heat the reaction to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Caption: Sonogashira C-C bond formation.
References
- 1. rsc.org [rsc.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 5. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnc.ir [ijnc.ir]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Liquid Crystals Utilizing 4-Bromo-4'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of liquid crystalline materials using 4-Bromo-4'-methoxybiphenyl as a key precursor. The rigid biphenyl core of this molecule, combined with the presence of a reactive bromine atom and a methoxy terminal group, makes it a versatile building block for the construction of various mesogenic structures. The primary synthetic strategy highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds in the synthesis of biaryl and polyaryl liquid crystals.
Application Notes
This compound is a valuable starting material for the synthesis of calamitic (rod-like) liquid crystals. The methoxy group provides a degree of polarity and influences the mesophase behavior, while the bromo-substituent serves as a reactive handle for molecular elongation through cross-coupling reactions. This allows for the systematic modification of the molecular structure to fine-tune the liquid crystalline properties, such as the nematic range, clearing point, and dielectric anisotropy.
A prominent application of this compound is in the synthesis of cyanobiphenyls, a well-established class of nematic liquid crystals widely used in display technologies. The introduction of a cyano group at the 4'-position of the biphenyl system often leads to materials with a high positive dielectric anisotropy, a crucial property for the operation of twisted nematic and other field-effect liquid crystal displays (LCDs).
The Suzuki-Miyaura coupling reaction is the method of choice for coupling this compound with a variety of boronic acids or their esters. This reaction is favored for its mild conditions, high tolerance to a wide range of functional groups, and generally high yields.
Data Presentation
The following tables summarize the key reactants and the typical properties of a liquid crystal synthesized from this compound.
Table 1: Key Reactants for the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile
| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | Starting Material | C₁₃H₁₁BrO | 263.13 |
| 4-Cyanophenylboronic acid | Coupling Partner | C₇H₆BNO₂ | 146.94 |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | C₇₂H₆₀P₄Pd | 1155.56 |
| Sodium Carbonate | Base | Na₂CO₃ | 105.99 |
| Toluene | Solvent | C₇H₈ | 92.14 |
| Water | Co-solvent | H₂O | 18.02 |
Table 2: Physicochemical and Mesomorphic Properties of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO | [1] |
| Molar Mass | 209.25 g/mol | |
| Melting Point | 93-95 °C | [2] |
| Physical Form | White Solid | [2] |
| Purity | 96% |
Note: The liquid crystalline properties (e.g., clearing point) of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile are not explicitly detailed in the search results but it is a known precursor for liquid crystal synthesis.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura cross-coupling reaction. This protocol is a representative procedure based on established methods for Suzuki couplings in liquid crystal synthesis.
Protocol 1: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to create an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq). Add a degassed mixture of toluene and water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed. This typically takes several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile.
Characterization:
The final product can be characterized by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 7.70 (d, J = 8.0 Hz, 2H), 7.64 (d, J = 8.0 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.4 Hz, 2H), 3.87 (s, 3H).[2]
-
Melting Point: 93-95 °C.[2]
-
Mass Spectrometry: To confirm the molecular weight.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway via Suzuki-Miyaura coupling.
Caption: General experimental workflow for synthesis.
Caption: Simplified catalytic cycle of the Suzuki coupling.
References
4-Bromo-4'-methoxybiphenyl: A Versatile Precursor in Pharmaceutical Synthesis
For Immediate Release
[City, State] – [Date] – 4-Bromo-4'-methoxybiphenyl is a key building block in the synthesis of a variety of pharmaceutical compounds, offering a versatile scaffold for the development of new therapeutics. Its biphenyl core is a common structural motif in many biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a precursor, with a specific focus on its application in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen.
Introduction
The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anti-hypertensive, and anti-cancer agents. This compound serves as a readily available and functionalized starting material for the construction of these complex molecules. The presence of the bromine atom allows for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce further molecular complexity. The methoxy group can also be a key feature for biological activity or a handle for further functionalization.
Application in the Synthesis of Fenbufen Intermediate
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug. Its active metabolite, biphenylacetic acid, is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A crucial intermediate in the synthesis of Fenbufen's active metabolite is 4'-methoxy-[1,1'-biphenyl]-4-acetic acid. This compound can be efficiently converted to this intermediate through a palladium-catalyzed cross-coupling reaction.
A plausible and efficient synthetic route involves a Suzuki-Miyaura coupling reaction between this compound and a suitable acetate-bearing boronic acid derivative, or a similar cross-coupling strategy to introduce the acetic acid moiety.
Synthetic Workflow for Fenbufen Intermediate
Synthetic workflow for a Fenbufen intermediate.
Experimental Protocols
Synthesis of Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with methyl 4-boronobenzoate.
Materials:
-
This compound
-
Methyl 4-boronobenzoate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), methyl 4-boronobenzoate (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Methyl 4-boronobenzoate |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 3 mol% |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 80-90 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 85-95% |
Hydrolysis to 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Procedure:
-
Dissolve methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate (1.0 mmol) in a mixture of methanol (10 mL) and 2M aqueous sodium hydroxide (5 mL).
-
Heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 2M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the carboxylic acid.
| Parameter | Value |
| Reactant | Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate |
| Reagent | Sodium Hydroxide |
| Solvent | Methanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-4 h |
| Typical Yield | >95% |
Arndt-Eistert Homologation to 4'-Methoxy-[1,1'-biphenyl]-4-acetic acid
This multi-step one-pot procedure converts the carboxylic acid to its one-carbon homologue.[1][2][3][4]
Procedure:
-
Acid Chloride Formation: Suspend 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid (1.0 mmol) in thionyl chloride (5 mL) and add a catalytic amount of DMF. Heat the mixture to reflux for 1-2 hours. Remove the excess thionyl chloride under reduced pressure.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF (10 mL) and cool to 0 °C. Add a solution of diazomethane in diethyl ether dropwise until a persistent yellow color is observed. Stir at 0 °C for 1 hour and then allow to warm to room temperature overnight.
-
Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 mmol) in water (2 mL). Heat the mixture to 60-70 °C with vigorous stirring for 2-3 hours.
-
Workup: Cool the reaction, filter through celite, and concentrate the filtrate. Acidify the aqueous residue and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization.
| Parameter | Value |
| Starting Material | 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid |
| Key Reagents | SOCl₂, CH₂N₂, Ag₂O |
| Overall Yield | 50-70% |
Mechanism of Action: Inhibition of the COX Pathway
Fenbufen's therapeutic effects are mediated through its active metabolite, which inhibits the cyclooxygenase (COX) enzymes.[5][6] The COX pathway is central to the inflammatory response.
COX signaling pathway and inhibition by Fenbufen.
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes by the enzyme phospholipase A2.[7][8] Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2), a common precursor for various pro-inflammatory prostaglandins and thromboxanes.[9][10] These molecules are key mediators of inflammation, pain, and fever. The active metabolite of Fenbufen acts as a competitive inhibitor of both COX-1 and COX-2, blocking the synthesis of prostaglandins and thereby exerting its anti-inflammatory and analgesic effects.[11]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of pharmaceutical compounds, particularly those containing a biphenyl scaffold. The protocols outlined in this document provide a foundation for the synthesis of a key intermediate for the NSAID Fenbufen. Understanding the synthetic pathways and the mechanism of action of the final drug product is crucial for the development of new and improved therapeutics.
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Note: Sonogashira Coupling of 4-Bromo-4'-methoxybiphenyl
An application note and detailed protocol for the Sonogashira coupling of 4-bromo-4'-methoxybiphenyl are provided below. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst and is carried out in the presence of a base.
This application note provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne. This compound is a useful building block in the synthesis of various organic molecules, including liquid crystals and biologically active compounds. The methoxy group can influence the electronic properties and solubility of the final product.
The described protocol outlines the necessary reagents, equipment, and reaction conditions for achieving a successful coupling reaction. It also includes details on the purification and characterization of the desired product.
Experimental Protocol
Materials and Equipment:
-
Substrates: this compound, Terminal alkyne (e.g., phenylacetylene)
-
Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Solvent: Tetrahydrofuran (THF) or Toluene
-
Reaction Vessel: Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Heating and Stirring: Heating mantle or oil bath with a magnetic stir plate
-
Purification: Silica gel for column chromatography, standard glassware for extraction
-
Analytical Instruments: NMR spectrometer, Mass spectrometer
Reaction Scheme:
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the terminal alkyne (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base Addition: Add the solvent (e.g., THF or Toluene, to make a 0.1 M solution with respect to the aryl bromide) and the base (e.g., triethylamine or diisopropylamine, 3.0 eq) to the flask.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) for the specified time (usually 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
Data Presentation
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | THF | 60 | 12 | 85-95 |
| 2 | This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80 | 8 | 80-90 |
| 3 | This compound | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | TEA | DMF | 70 | 16 | 75-85 |
Visualizations
Experimental Workflow
Logical Relationship of Key Components
Application Notes and Protocols for the Heck Reaction of 4-Bromo-4'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with 4-Bromo-4'-methoxybiphenyl. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is invaluable in synthetic organic chemistry for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries.
The following sections detail reaction conditions, a summary of relevant data from analogous reactions, a generalized experimental protocol, and a visual representation of the experimental workflow. While specific literature examples for the Heck reaction of this compound are limited, the provided protocols are based on well-established conditions for structurally similar aryl bromides, such as 4-bromoanisole.
Summary of Reaction Conditions
The efficiency and outcome of the Heck reaction are highly dependent on several factors, including the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of typical conditions employed for the Heck coupling of aryl bromides, which are applicable to this compound.
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Styrene | 0.1 mol% Pd(OAc)₂ | K₂CO₃ (1.5 equiv) | DMF/H₂O | 100 | 85 | [2] |
| 4-Iodoanisole | Styrene | 2% Pd/SiO₂ | Diisopropylethylamine (DIPEA) | scCO₂/THF/Methanol | 120-160 | >90 (Conversion) | [3][4] |
| 4-Iodoanisole | Methyl Acrylate | 2% Pd/SiO₂ | Diisopropylethylamine (DIPEA) | scCO₂/THF/Methanol | 120-160 | >95 (Conversion) | [3][5] |
| Aryl Bromides | Styrene | Pd(OAc)₂ with tetrahydropyrimidinium salts | K₂CO₃ | DMF | 120 | Good to Excellent | [6] |
| Aryl Bromides | n-Butyl Acrylate | Palladacycle complexes | Triethylamine (Et₃N) | DMF | 110-160 | High | [7] |
Experimental Protocol: General Procedure for the Heck Reaction of this compound
This protocol provides a general method for the Heck coupling of this compound with an alkene, such as styrene or an acrylate.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Methyl Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst, for instance, Palladium(II) acetate (0.01-0.1 mol%).
-
Add the base. For example, use Potassium Carbonate (1.5-2.0 mmol, 1.5-2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv) via syringe.
-
Add the degassed solvent, such as N,N-Dimethylformamide (DMF), to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 100-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted biphenyl derivative.
Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction.
Caption: General workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
The mechanism of the Heck reaction involves a catalytic cycle with palladium.[8]
Caption: The catalytic cycle of the Heck reaction.
References
- 1. Pd(II)/HPMoV-Catalyzed Direct Oxidative Coupling Reaction of Benzenes with Olefins [mdpi.com]
- 2. sctunisie.org [sctunisie.org]
- 3. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Bromo-4'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel biaryl compounds utilizing 4-Bromo-4'-methoxybiphenyl as a key building block. The methodologies described herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis and drug discovery.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The targeted starting material, this compound, offers a versatile platform for the introduction of diverse functionalities at the 4-position through various cross-coupling strategies. This document outlines protocols for several key transformations, including the Suzuki-Miyaura, Stille, Negishi, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following table summarizes typical reaction conditions and yields for the synthesis of a model biaryl compound, 4-methoxy-4'-(phenyl)biphenyl, from this compound. This allows for a direct comparison of the different methodologies.
| Coupling Reaction | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/Water | 90 | 85-95 |
| Stille | Phenyltributylstannane | Pd₂(dba)₃, P(o-tol)₃ | - | Toluene | 100 | 80-90 |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 75-85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 100 | 70-85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 60 | 80-90 |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 60-75 |
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene (10 mL) and deionized water (2 mL) via syringe.[1]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Stille Coupling
The Stille reaction couples an organotin compound with an organohalide.[2][3] A key advantage is the stability of organostannanes to air and moisture.[4][5]
Protocol:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol) and phenyltributylstannane (1.2 mmol).
-
Inert Atmosphere: Subject the tube and its contents to three pump/purge cycles with argon.
-
Solvent and Catalyst Addition: Add anhydrous and degassed toluene (10 mL) via syringe. Then, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol).[6]
-
Reaction: Heat the mixture to 100 °C in the dark under an argon atmosphere for 12 hours.[6] Monitor by TLC.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Caption: Stille Coupling Catalytic Cycle.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide and is known for its high functional group tolerance.[7][8]
Protocol:
-
Preparation of Organozinc Reagent: Prepare phenylzinc chloride from phenyllithium and zinc chloride in THF.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) in anhydrous THF (10 mL).
-
Coupling: Slowly add the freshly prepared phenylzinc chloride solution (1.2 mmol) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at 65 °C for 4-8 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Caption: Negishi Coupling Catalytic Cycle.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds.[9][10]
Protocol:
-
Reaction Setup: In an oven-dried reaction tube with a magnetic stir bar, add this compound (1.0 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), and BINAP (0.03 mmol).[11]
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with nitrogen three times.[11]
-
Reagent Addition: Add aniline (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the rapidly stirring mixture in an oil bath at 100 °C for 12-24 hours. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12]
Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add anhydrous THF (10 mL), triethylamine (Et₃N, 2.0 mmol), and phenylacetylene (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at 60 °C for 6-12 hours. Monitor by TLC.
-
Work-up: Cool the reaction, filter through celite, and wash the filter cake with THF.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Caption: Sonogashira Coupling Catalytic Cycles.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[13][14]
Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and triethylamine (Et₃N, 1.5 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Heat the mixture to 100 °C for 12-24 hours. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Caption: Heck Reaction Catalytic Cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi_coupling [chemeurope.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Heck Reaction [organic-chemistry.org]
The Pivotal Role of 4-Bromo-4'-methoxybiphenyl in Next-Generation OLED Materials
Introduction
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of novel organic materials that exhibit superior charge transport and emissive properties. Among the vast array of precursor molecules, 4-Bromo-4'-methoxybiphenyl has emerged as a critical building block for the synthesis of high-performance Hole Transport Materials (HTMs) and blue-emitting materials. Its unique structure, featuring a biphenyl core with a reactive bromine site and an electron-donating methoxy group, allows for facile derivatization through common cross-coupling reactions, enabling the fine-tuning of the electronic and physical properties of the final OLED materials. This application note provides detailed protocols for the synthesis of triarylamine-based OLED materials derived from this compound and summarizes their performance, underscoring their significance for researchers and professionals in drug development and materials science.
Application: Synthesis of Triarylamine-Based Hole Transport Materials
This compound is an excellent precursor for synthesizing triarylamine derivatives, which are widely used as hole transport and emissive layers in OLEDs. The two primary synthetic routes for this are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling reaction. These methods are favored for their high yields, functional group tolerance, and mild reaction conditions.
A prominent application is the synthesis of N,N'-bis(4-methoxyphenyl)-N,N'-diphenylbiphenyl-4,4'-diamine and its derivatives. These compounds are known for their excellent hole mobility and thermal stability, which are crucial for the longevity and efficiency of OLED devices.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)-N-phenylaniline via Buchwald-Hartwig Amination
This protocol outlines a generalized procedure for the C-N cross-coupling of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
Tri(tert-butyl)phosphine or BINAP (0.04 - 0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
To the same Schlenk tube, add the base, this compound, and the aniline.
-
Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within 8-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-N-phenylaniline.
Protocol 2: Synthesis of 4-methoxy-4'-phenylbiphenyl via Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane/Water mixture (e.g., 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for the required time (monitor by TLC or LC-MS, typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture, and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxy-4'-phenylbiphenyl.
Data Presentation
The following tables summarize representative data for reactions involving precursors similar to this compound, illustrating the expected outcomes of the provided protocols.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 7 (1) | KOH | Water | 100 | 1 | 94 |
| 4 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | MeOH | 80 | 1 | 98 |
| Table 1: Representative yields for Suzuki-Miyaura coupling reactions of similar aryl bromides.[1][2][3] |
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | Bromobenzene | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | >95 |
| Table 2: Representative yields for Buchwald-Hartwig amination reactions.[4] |
Performance data for OLEDs incorporating materials derived from similar precursors is presented below.
| Emitting Material Derivative | Turn-on Voltage (V) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE (x, y) |
| Deep Blue Emitter (DB16) | 4.0 | 178 | - | - | (0.17, 0.16) |
| Blue-Green Emitter (DB17) | 3.5 | 660 | - | - | - |
| Green OLED with NPB derivative | - | - | 2.97 | - | - |
| Table 3: Performance of OLED devices using related materials.[5][6] |
Visualizations
Caption: Synthetic pathways for OLED material precursors from this compound.
Caption: General workflow for OLED device fabrication.
Conclusion
This compound serves as a versatile and indispensable precursor in the synthesis of advanced OLED materials. The protocols detailed herein for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide robust and adaptable methods for the creation of novel triarylamine-based compounds. The ability to systematically modify the molecular structure through these reactions allows for the targeted design of materials with optimized electronic properties, leading to more efficient and stable OLED devices. The data presented, though based on analogous systems, strongly supports the potential of this compound derivatives in pushing the boundaries of OLED performance, particularly in the challenging realm of blue emitters. Further research and development utilizing this key intermediate will undoubtedly contribute to the next generation of display and lighting technologies.
References
Application Notes and Protocols for the Grignard Reaction of 4-Bromo-4'-methoxybiphenyl
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound. This application note provides a detailed experimental procedure for the preparation of the Grignard reagent from 4-Bromo-4'-methoxybiphenyl and its subsequent reaction with carbon dioxide to yield 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The biphenyl moiety is a common structural motif in many pharmaceuticals and functional materials. The ability to functionalize the biphenyl scaffold is therefore of significant interest. The following protocol details the formation of a Grignard reagent from a substituted biphenyl bromide, which can then be used as a nucleophile to introduce a variety of substituents. In this example, carboxylation with CO₂ is demonstrated.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid via the Grignard reaction of this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | Commercially Available |
| Grignard Reagent | 4'-methoxy-[1,1'-biphenyl]-4-ylmagnesium bromide | In-situ generation |
| Electrophile | Carbon Dioxide (Solid, Dry Ice) | Commercially Available |
| Product | 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | Synthesized |
| Melting Point of Product | 253-256 °C | [1] |
| ¹H NMR (DMSO-d₆) | δ 7.99 (d, J = 8.4 Hz, 2H), 7.74 (d, J = 8.4 Hz, 2H), 7.69 (d, J = 8.7 Hz, 2H), 7.04 (d, J = 8.7 Hz, 2H), 3.80 (s, 3H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 167.17, 159.49, 143.90, 131.16, 129.91, 128.77, 128.09, 126.08, 114.45, 55.17 | [1] |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the Grignard reaction of this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry ice (solid carbon dioxide)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Standard laboratory glassware
Protocol 1: Preparation of 4'-methoxy-[1,1'-biphenyl]-4-ylmagnesium bromide
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.
-
Reaction Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. The top of the condenser and the dropping funnel should be fitted with gas inlets connected to an inert gas line.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Grignard Formation: Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings. The reaction is initiated by gentle heating with a heat gun or by the addition of the iodine crystal. The disappearance of the iodine color and the formation of a cloudy, greyish solution indicates the initiation of the Grignard reaction.[2]
-
Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grey to brown mixture.
Protocol 2: Reaction with Carbon Dioxide (Carboxylation)
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Addition of Electrophile: While stirring vigorously, carefully add crushed dry ice (solid CO₂) (an excess, approximately 2-3 equivalents) to the Grignard reagent solution in small portions. A viscous precipitate will form.
-
Reaction Completion: After the addition of dry ice is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour.
Protocol 3: Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl to the reaction mixture with stirring. The addition should be done in an ice bath to control the exothermic reaction. Continue adding the acid until the solution becomes acidic (test with pH paper) and all the magnesium salts have dissolved.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by a saturated solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield a white solid.[3][4]
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction pathway.
Caption: Experimental workflow for the synthesis of 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid.
Caption: Chemical reaction pathway for the Grignard reaction of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-4'-methoxybiphenyl Suzuki Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction to synthesize 4-Bromo-4'-methoxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield in the Suzuki coupling of 4-bromoanisole and 4-bromophenylboronic acid?
Low yields can stem from several factors. The most common culprits include inactive catalysts, improper base selection, suboptimal solvent systems, and the presence of oxygen.[1] Catalyst deactivation, often due to insufficient degassing, is a primary suspect if no product is formed.[1] Additionally, side reactions such as dehalogenation of the aryl bromide or homocoupling of the boronic acid can significantly reduce the yield of the desired product.[2][3]
Q2: How does the choice of palladium catalyst and ligand affect the reaction?
The palladium catalyst and its associated ligands are at the heart of the Suzuki reaction. The ligand's electronic and steric properties influence the efficiency of both the oxidative addition and reductive elimination steps in the catalytic cycle. For electron-rich aryl bromides like 4-bromoanisole, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be more effective than standard catalysts like Pd(PPh₃)₄.[4] The catalyst loading is also a critical parameter that may require optimization.[4][5]
Q3: What is the role of the base, and how do I select the right one?
The base is crucial for activating the boronic acid, facilitating the key transmetalation step.[6] The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used and have proven effective.[6][7] The optimal base is often substrate-dependent, and screening a few options is recommended. For instance, K₃PO₄ is often effective in couplings involving nitrogen-containing heterocycles.[4]
Q4: Can side reactions like dehalogenation and homocoupling be minimized?
Yes. Dehalogenation, where the aryl bromide is reduced to an arene, can be a significant side reaction.[2] This can sometimes be mitigated by switching to a different solvent or base.[2] Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can generate Pd(II) species that catalyze this undesired reaction.[3] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are critical steps to minimize both catalyst deactivation and homocoupling.[1]
Q5: Is water necessary in the solvent system?
In many Suzuki couplings, a mixture of an organic solvent (like dioxane, toluene, or THF) and water is used. Water is often essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[4] However, successful Suzuki couplings can also be performed under anhydrous conditions, which may require different base and solvent choices.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via Suzuki coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Product Formation | 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and may have been deactivated.[1] 2. Reagent Issue: One of the starting materials or reagents may be degraded or impure. | 1. Improve Inert Atmosphere: Ensure all solvents are thoroughly degassed before use. Purge the reaction flask with an inert gas (Argon or Nitrogen) for an extended period.[9][10] 2. Verify Reagents: Check the purity of the aryl halide, boronic acid, and other reagents. |
| Low Product Yield | 1. Suboptimal Base: The base may be too weak or not soluble enough in the reaction medium.[1] 2. Incorrect Solvent System: The chosen solvent may not adequately solubilize all reactants or facilitate the catalytic cycle.[4] 3. Insufficient Temperature: The reaction may require higher thermal energy to proceed efficiently.[4] 4. Low Catalyst Loading: The amount of catalyst may be insufficient.[4] | 1. Screen Bases: Test a variety of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[7] Ensure at least 2-3 equivalents are used.[4] 2. Optimize Solvent: Try different solvent mixtures, such as 1,4-dioxane/water, toluene/water, or DMF.[11][12] 3. Increase Temperature: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can also be explored.[13][14] 4. Increase Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).[4] |
| Significant Byproducts | 1. Homocoupling: Presence of oxygen can lead to the coupling of two boronic acid molecules.[3] 2. Dehalogenation: The aryl bromide starting material is being reduced.[2] 3. Protodeboronation: The boronic acid is being replaced by a hydrogen atom. | 1. Rigorous Degassing: Use freeze-pump-thaw cycles for the solvent or bubble with an inert gas for at least 30 minutes.[15] 2. Modify Conditions: Consider changing the solvent, base, or ligand. High-purity, dry solvents may help.[1] 3. Use Boronic Esters: Pinacol esters are generally more stable than boronic acids and can prevent protodeboronation.[3] |
Data Presentation: Condition Screening
Optimizing a Suzuki coupling reaction often requires screening various components. The tables below summarize yields reported for similar aryl bromide couplings under different conditions.
Table 1: Comparison of Different Bases
Reaction: 4-bromotoluene with phenylboronic acid.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 | [6] |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 | [6] |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 | [6] |
| 4 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 95 | [7] |
| 5 | NaOH | Aqueous | Pd-bpydc-Nd | 30 | 2 | 95 | [16] |
Note: Yields are highly substrate and condition-dependent. This data is for illustrative purposes.[7]
Table 2: Effect of Catalyst Loading and Temperature
Reaction: p-bromotoluene with arylboronic acid in water.
| Entry | Catalyst (mol %) | Temperature (°C) | Yield (%) |
| 1 | 0.02 | 90 | 100 |
| 2 | 0.01 | 90 | 100 |
| 3 | 0.005 | 90 | 95 |
| 4 | 0.01 | 80 | 92 |
| 5 | 0.1 | 10 | 5 |
Data adapted from a study on a highly efficient catalyst system.[5]
Experimental Protocols
General Protocol for Suzuki Coupling of 4-Bromoanisole
This protocol is a starting point and may require optimization.
Materials:
-
4-bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 4-bromoanisole, phenylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[6]
-
Add the degassed solvent mixture to the flask via syringe.
-
Stir the reaction mixture and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[1]
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction and troubleshooting logic.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Key factors contributing to common issues in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-4'-methoxybiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-4'-methoxybiphenyl. The content is structured to address specific issues that may be encountered during experimentation, with a focus on common side reactions and purification strategies.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common challenges in the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Q1: My Suzuki coupling reaction to synthesize this compound is resulting in a low yield, although my starting materials are consumed. What are the likely side reactions?
A1: Low yields in the synthesis of this compound, despite the consumption of starting materials, are often due to the formation of undesired side products. The three most common side reactions in this Suzuki-Miyaura coupling are:
-
Homocoupling: This reaction involves the coupling of two molecules of the 4-methoxyphenylboronic acid to form 4,4'-dimethoxybiphenyl. This is often a competitive reaction, especially if the desired cross-coupling is slow.[1]
-
Dehalogenation: In this side reaction, the bromine atom on 4-bromoanisole is replaced by a hydrogen atom, resulting in the formation of anisole.[2]
-
Protodeboronation: This involves the cleavage of the carbon-boron bond of the 4-methoxyphenylboronic acid, which is then replaced by a hydrogen atom, also forming anisole. This side reaction is often promoted by the presence of a base and water.[1]
Q2: How can I identify the presence of these side products in my reaction mixture?
A2: The presence of the main side products can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC):
-
4,4'-dimethoxybiphenyl (Homocoupling product): This product is typically less polar than the starting 4-bromoanisole and will have a higher Rf value.
-
Anisole (Dehalogenation/Protodeboronation product): Being a volatile liquid, it may not be easily visible on TLC unless at high concentrations. If visible, it will be significantly less polar than the biphenyl products.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying all components in the crude reaction mixture. You will observe distinct peaks corresponding to the molecular weights of this compound, 4,4'-dimethoxybiphenyl, and anisole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for each compound, allowing for identification and relative quantification.
Q3: What are the primary causes of homocoupling of 4-methoxyphenylboronic acid and how can I minimize it?
A3: Homocoupling of boronic acids is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. To minimize this, it is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product.
To reduce homocoupling, consider the following:
-
Choice of Base: The choice of base can influence the rate of homocoupling. Weaker bases are sometimes found to reduce the extent of this side reaction.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling.
Q4: What factors contribute to the dehalogenation of 4-bromoanisole and how can it be prevented?
A4: Dehalogenation of the aryl bromide can be influenced by several factors:
-
Nature of the Halide: While bromides are commonly used, iodides have a higher propensity for dehalogenation.
-
Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.
-
Choice of Base: Some bases can act as hydride donors or promote pathways leading to dehalogenation.
-
Solvent: The solvent can play a role in the dehalogenation pathway.
To minimize dehalogenation:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.
-
Select an Appropriate Base: Experiment with different bases to find one that minimizes dehalogenation for your specific system.
-
Protecting Groups: In some cases, particularly with sensitive substrates, the use of protecting groups can suppress dehalogenation.
Q5: How can I suppress the protodeboronation of 4-methoxyphenylboronic acid?
A5: Protodeboronation is a common issue, especially with electron-rich boronic acids like 4-methoxyphenylboronic acid. To mitigate this side reaction:
-
Use Anhydrous Conditions: Carefully dry all solvents and reagents and perform the reaction under a strict inert atmosphere.
-
Choice of Base: A weaker base or carefully controlling the amount of a stronger base can be beneficial.
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. The ester is then cleaved in situ during the reaction.[1]
Data Presentation
| Parameter | Effect on Homocoupling | Effect on Dehalogenation | Effect on Protodeboronation | Recommendation for Minimizing Side Reactions |
| Inert Atmosphere | Decreases | No significant effect | No significant effect | Crucial to degas the reaction mixture thoroughly. |
| Base Strength | Can increase with stronger bases | Can increase | Can increase with stronger bases | Use the weakest base necessary for efficient coupling (e.g., K₂CO₃, K₃PO₄). |
| Reaction Temperature | Increases with higher temperatures | Increases with higher temperatures | Increases with higher temperatures | Use the lowest effective temperature. |
| Reaction Time | Increases with longer times | Increases with longer times | Increases with longer times | Monitor the reaction and work up as soon as it is complete. |
| Water Content | Can influence | Can act as a proton source | Increases with higher water content | Use anhydrous solvents if protodeboronation is a major issue. |
| Catalyst/Ligand | Ligand choice is critical | Ligand choice can influence | Less direct effect | Use bulky, electron-rich phosphine ligands. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, 4-methoxyphenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via a syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. A typical reaction time is 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Purification Protocol: Separation of this compound from Side Products
Technique: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 1-2% ethyl acetate in hexanes) to elute the least polar compounds first.
-
Elution Order:
-
Anisole (if present) will elute first.
-
4,4'-dimethoxybiphenyl (homocoupling product) will elute next.
-
The desired product, this compound, will elute after the homocoupling product.
-
Unreacted 4-bromoanisole, being more polar than the biphenyl products, will elute later.
-
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify the different components.
-
Gradually increase the polarity of the eluent (e.g., to 5-10% ethyl acetate in hexanes) to elute the more polar compounds.
-
Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
-
Visualizations
Caption: Key side reactions in the Suzuki synthesis of this compound.
Caption: Troubleshooting workflow for low yields in the synthesis of this compound.
References
purification of crude 4-Bromo-4'-methoxybiphenyl by recrystallization
Technical Support Center: Purification of 4-Bromo-4'-methoxybiphenyl
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the .
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] For this compound, a non-polar aromatic hydrocarbon, single-solvent systems using alcohols like ethanol or a mixed-solvent system are effective. An ethanol/water mixture is an excellent choice, where the compound is dissolved in a minimum of hot ethanol (the "good" solvent) and then a "poor" solvent like hot water is added until saturation.[1][2][3] Solvents like ligroin have also been used to separate related isomers.[4]
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for pure this compound is in the range of 143-145 °C.[5][6][7] A sharp melting point within this range after recrystallization is a good indicator of high purity.[8]
Q3: What are the common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, such as 4-methoxybiphenyl, or side products from the synthesis.[9] Depending on the synthetic route, these may include other brominated isomers like 3-bromo-4-methoxybiphenyl or di-brominated products.[4] Excess bromine, if used in the synthesis, can be an impurity and is typically removed by a sodium thiosulfate wash prior to recrystallization.[10]
Q4: How can I assess the purity of my recrystallized product?
A4: Purity can be assessed by several methods. A primary indicator is the melting point; a pure compound will have a narrow and elevated melting point range.[8] Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the structure and identify impurities.[11] Thin-Layer Chromatography (TLC) is also a quick and effective way to check for the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used).[12] / The solution is supersaturated.[12] | Induce Crystallization: • Scratching: Gently scratch the inner surface of the flask below the liquid level with a glass rod.[1][13] • Seeding: Add a tiny, pure crystal of this compound to the solution.[1][13] • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then allow it to cool again.[1][13] |
| "Oiling Out" (Compound separates as a liquid) | The saturation temperature of the solution is above the compound's melting point.[14] / The crude material has a high level of impurities, significantly depressing the melting point.[1][13] | • Re-dissolve and Adjust: Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation temperature, and then cool again slowly.[3][13] • Slower Cooling: Allow the flask to cool more gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[14] • Change Solvent: Consider a different solvent system where the compound is less soluble at the solvent's boiling point.[14] |
| Low Crystal Yield | Too much solvent was used during dissolution, keeping more of the product in the mother liquor.[1][12] / Premature crystallization occurred during a hot filtration step.[1] / The crystals were washed with solvent that was not ice-cold, re-dissolving the product.[12] | • Minimize Solvent: Use the absolute minimum amount of hot solvent necessary to fully dissolve the crude solid.[12][14] • Pre-heat Apparatus: If performing a hot filtration, warm the funnel and receiving flask to prevent the product from crystallizing prematurely.[1] • Use Ice-Cold Solvent for Washing: Rinse the collected crystals with a minimal amount of ice-cold solvent.[12] • Collect a Second Crop: Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second, though potentially less pure, crop of crystals.[14] |
| Crystals Appear Colored or Impure | Colored impurities are present in the crude material. / Crystallization occurred too rapidly, trapping impurities within the crystal lattice.[13] | • Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[13] • Ensure Slow Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of pure, well-defined crystals. Rapid cooling can trap impurities.[8][13] |
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁BrO | [5][6] |
| Molecular Weight | 263.13 g/mol | [5][6][11] |
| Melting Point | 143-145 °C | [5][6][7] |
| Appearance | Off-white solid | [5] |
| Solubility (Qualitative) | ||
| Water | Insoluble | [9][15] |
| Ethanol | Soluble (especially when hot) | [4][9][16] |
| Ether | Soluble | [9] |
| Chloroform | Soluble | |
| Hexanes/Ligroin | Sparingly soluble to soluble | [4] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Using Ethanol)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of ethanol and, while stirring, heat the mixture gently on a hot plate until the solvent boils.
-
Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure a good yield.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[12]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, they can be placed in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization (Using Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol, following steps 1 and 2 from the single-solvent protocol.
-
Inducing Saturation: While keeping the ethanol solution hot, add hot water dropwise while swirling. Continue adding water until the solution becomes faintly and persistently cloudy. This cloudiness indicates that the solution is saturated.[1]
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.[1]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals, preferably under vacuum to remove all traces of the solvents.
Visualizations
Caption: Troubleshooting logic for the recrystallization process.
Caption: General experimental workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 58743-83-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-Bromo-4 -methoxybiphenyl 95 58743-83-2 [sigmaaldrich.com]
- 7. This compound | 58743-83-2 [amp.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. This compound | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
Technical Support Center: Palladium Catalyst Removal in the Synthesis of 4-Bromo-4'-methoxybiphenyl
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on removing palladium catalyst residues from the Suzuki-Miyaura coupling reaction to synthesize 4-Bromo-4'-methoxybiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from the this compound reaction mixture?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2][3]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[2]
Q2: How do I choose the best palladium removal method for my this compound synthesis?
A2: The optimal method depends on several factors:
-
Nature of your final product: Consider the solubility and stability of this compound in various solvents.
-
Form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[1] Filtration is effective for heterogeneous catalysts, while scavengers are better for soluble palladium.[3]
-
Desired purity level: For pharmaceutical applications, stringent limits on palladium residues may necessitate the use of highly efficient scavengers.
-
Scale of the reaction: Some methods, like chromatography, are less practical for large-scale production.
Q3: My palladium scavenger is not working effectively. What could be the problem?
A3: Inefficient scavenging can be due to several reasons:
-
Incorrect scavenger selection: Thiol-based scavengers are generally effective for Pd(II), while other types might be better for Pd(0).[3] It's crucial to match the scavenger to the palladium's oxidation state.
-
Insufficient scavenger loading or contact time: The amount of scavenger and the stirring time can significantly impact efficiency. These parameters often require optimization.[3]
-
Solvent effects: The solvent can influence the binding of palladium to the scavenger.[3]
-
Variation in palladium species: The palladium species present at the end of the reaction can vary, affecting scavenger performance. A consistent work-up procedure is important.[1]
Q4: I'm losing my this compound product during the purification process. How can I minimize this?
A4: Product loss is a common issue, especially when using adsorbents. To mitigate this:
-
Minimize the amount of adsorbent: Use the minimum effective amount of scavenger or activated carbon.[1]
-
Wash the adsorbent: After filtration, wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.[1][3]
-
Select a different solvent: A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[1]
-
Consider alternative purification methods: If product loss remains high, explore crystallization or extraction as alternatives.[1]
Troubleshooting Guide
| Problem | Symptom | Possible Cause(s) | Troubleshooting Steps |
| High Palladium Content After Filtration | Residual palladium levels are above the acceptable limit after filtering the reaction mixture. | 1. Soluble palladium species are present.[3]2. Colloidal palladium has formed.3. The filter medium is not fine enough.[3] | 1. Use a palladium scavenger or activated carbon.[3]2. Add a flocculating agent to aggregate colloidal particles before filtration.3. Use a finer filter medium, such as a 0.45 µm PTFE membrane filter, or a well-packed Celite® bed (1-2 cm).[3] |
| Low Scavenger Efficiency | High levels of palladium remain even after treatment with a scavenger. | 1. Incorrect scavenger for the palladium's oxidation state.[3]2. Insufficient scavenger amount or contact time.[3]3. The scavenger is incompatible with the solvent system.[3] | 1. Screen different types of scavengers (e.g., thiol-based, amine-based, DMT-based).[1]2. Optimize scavenger loading, temperature, and stirring time.3. Consult the scavenger manufacturer's guidelines for solvent compatibility. |
| Product Loss During Scavenging | The yield of this compound is significantly lower after the scavenging step. | 1. The product is adsorbing to the scavenger.[4] | 1. Reduce the amount of scavenger used.[3]2. Thoroughly wash the scavenger with fresh solvent after filtration.[3]3. Test a different scavenger that may have a lower affinity for your product.[3] |
| Inconsistent Results | Palladium removal efficiency varies between batches. | 1. Inconsistent work-up procedures leading to different palladium species.[1] | 1. Standardize the reaction work-up protocol before the palladium removal step.[1]2. Consider a pre-treatment step to convert palladium to a single, more easily removable species.[1] |
Quantitative Data Presentation
The efficiency of palladium removal can vary significantly depending on the chosen method and experimental conditions. Below is a summary of representative data for different scavenger types.
Table 1: Comparison of Palladium Scavenger Performance
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| MP-TMT (Macroporous Polymer-bound Trimercaptotriazine) | 33,000 | < 200 | > 99.4 | [5] |
| MP-TMT | 500 - 800 | < 10 | > 98 | [5] |
| Silica-bound Thiol | Not specified | Not specified | High | [6] |
| Resin-bound Thiol | Not specified | Not specified | Moderate | [6] |
| Activated Carbon (in combination with a chelating agent) | 9100 | < 273 | > 97 | [6] |
| PhosphonicS SPM32 (Scavenger Resin) | ~2100 (from Pd(OAc)₂) | < 10.5 | > 99.5 | [7] |
Note: The efficiency of these scavengers can be influenced by the specific reaction conditions, including the solvent, temperature, and the nature of the palladium species.
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound containing the palladium catalyst in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-based silica gel, polymer-bound DMT) to the solution. The amount of scavenger should be optimized, but a common starting point is to use a stoichiometric excess relative to the estimated amount of residual palladium.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally for the specific reaction.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified this compound.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon to the solution. The amount of activated carbon will need to be optimized, but a typical starting point is 5-10 wt% relative to the crude product.
-
Stirring: Stir the mixture at room temperature or an elevated temperature for 1-18 hours.[6]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the filtrate to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
Workflow for Palladium Catalyst Removal
Caption: Workflow for the removal of palladium catalyst from a reaction mixture.
References
troubleshooting failed Suzuki coupling with 4-Bromo-4'-methoxybiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the Suzuki-Miyaura cross-coupling of 4-Bromo-4'-methoxybiphenyl and similar electron-rich aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the most likely causes?
A1: Low yields or reaction failure with electron-rich aryl bromides like this compound are common and typically stem from several key factors:
-
Inefficient Oxidative Addition: The electron-donating methoxy group increases the electron density on the aromatic ring, making the carbon-bromine bond stronger and less susceptible to cleavage by the palladium catalyst. This is often the rate-limiting step of the catalytic cycle.[1][2]
-
Catalyst Deactivation: The palladium catalyst can decompose into inactive palladium black, especially at elevated temperatures or in the presence of oxygen.[1][3]
-
Suboptimal Choice of Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective for challenging electron-rich substrates. More active catalyst systems with bulky, electron-rich phosphine ligands are often required.[1][2]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. An unsuitable combination can lead to poor reaction rates, catalyst decomposition, or side reactions.[4][5]
-
Presence of Impurities: Water and oxygen can significantly hinder the reaction by deactivating the catalyst.[3][6] Impurities in the reagents or solvents can also have a detrimental effect.[4]
Q2: I'm observing the consumption of my starting material, but the yield of the desired biaryl product is low. What are the common side reactions?
A2: If your starting material is being consumed without efficient formation of the desired product, several side reactions could be occurring:
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid coupling partner, where it is replaced by a hydrogen atom. This is a major side reaction, especially with electron-deficient or electron-rich boronic acids, and is promoted by the presence of a base and water.[3][7]
-
Dehalogenation: The aryl bromide starting material is reduced to the corresponding arene (4-methoxybiphenyl in this case), replacing the bromine with a hydrogen atom. This consumes the starting material and reduces the yield of the cross-coupled product.[8] High temperatures and certain bases can promote this side reaction.[8]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling reaction, especially if the main reaction is slow.[1]
Q3: How can I identify the byproducts of dehalogenation and protodeboronation in my reaction mixture?
A3: The presence of these byproducts can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product (4-methoxybiphenyl) will appear as a new, less polar spot compared to the starting this compound. The product from protodeboronation will also appear as a new spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show peaks corresponding to the molecular weights of the dehalogenated and protodeboronated products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for the arene products, notably the appearance of a new proton signal in the aromatic region where the bromine or boronic acid group was previously located.[8]
Troubleshooting Guide
Issue: Low to No Conversion of this compound
| Possible Cause | Suggested Solution |
| Inefficient Oxidative Addition | Switch to a more active catalyst system. Use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition step with electron-rich aryl bromides.[1][2] |
| Catalyst Decomposition | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3][6] Use degassed solvents. If high temperatures are required, consider a more thermally stable catalyst or a ligand that forms a more robust complex with palladium.[1] |
| Poor Reagent Quality | Use fresh, high-purity boronic acid, as boronic acids can degrade over time. Ensure solvents are anhydrous and reagents are pure.[3][4] |
Issue: Significant Side Product Formation
| Possible Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | Use anhydrous conditions by thoroughly drying solvents and reagents.[3] Use a milder base like K₃PO₄ or Cs₂CO₃.[5][7] Alternatively, convert the boronic acid to a more stable pinacol ester (Bpin) derivative, which is less prone to premature decomposition.[1][9] |
| Dehalogenation of Aryl Bromide | Avoid excessively high temperatures and prolonged reaction times.[8] Screen different bases, as some may be more prone to acting as hydride donors. |
| Homocoupling of Boronic Acid | This is often a sign of a slow cross-coupling reaction. By optimizing the conditions for the main reaction (catalyst, ligand, temperature), the rate of the desired reaction can be increased relative to the homocoupling.[1] |
Data Presentation: Comparison of Reaction Components
Table 1: Comparison of Common Bases in Suzuki Coupling
| Base | Common Substrates | Typical Yield (%) | Notes |
| K₃PO₄ | Aryl bromides, especially electron-rich ones | High | Often a good choice for challenging couplings, effective in polar aprotic solvents.[5][10] |
| Cs₂CO₃ | Aryl bromides, sterically hindered substrates | High | A strong but mild base, often used when other bases fail.[7][11] |
| K₂CO₃ | Aryl bromides, aryl chlorides | Moderate to High | A common and cost-effective choice, often used in aqueous solvent mixtures.[5][12] |
| NaOH / KOH | Aryl bromides | Variable | Strong bases that can be effective but may lead to side reactions with sensitive substrates.[5] |
| KF | Aryl bromides with base-labile groups | Moderate to High | The fluoride ion is thought to activate the boronic acid.[5][13] |
Table 2: Comparison of Palladium Catalyst Systems
| Catalyst System | Substrate Scope | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Aryl iodides, activated aryl bromides | 1 - 5 | A classic catalyst, but often inefficient for electron-rich or sterically hindered aryl bromides.[1] |
| Pd(OAc)₂ / SPhos | Electron-rich and hindered aryl bromides/chlorides | 0.5 - 2 | A highly active system for challenging substrates.[2][14] |
| Pd₂(dba)₃ / XPhos | Wide range of aryl bromides and chlorides | 0.5 - 2 | Another very active and versatile catalyst system from the Buchwald ligand family. |
| Pd(dppf)Cl₂ | General aryl bromides | 1 - 5 | A reliable catalyst, but may not be sufficient for the most challenging substrates.[4] |
Experimental Protocols
Representative Protocol for Suzuki Coupling of an Electron-Rich Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)[4]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under a counterflow of inert gas.[1]
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[3][4]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.[1][4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for troubleshooting a failed Suzuki coupling reaction.
Caption: Common competing side reactions in Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Cross-Coupling of 4-Bromo-4'-methoxybiphenyl
Welcome to the technical support center for the cross-coupling of 4-bromo-4'-methoxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing the Suzuki-Miyaura cross-coupling of this compound?
A1: The success of the Suzuki-Miyaura coupling for this compound hinges on several key parameters. The choice of base and solvent system is crucial for activating the boronic acid and ensuring the solubility of all reactants.[1][2] Catalyst activity is another primary concern; the palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen, and inadequate degassing can lead to deactivation.[2] The purity of all reagents, including the aryl bromide and the boronic acid derivative, is also critical to prevent interference with the catalytic cycle.[2]
Q2: I am observing a significant amount of homocoupling of my boronic acid. What is the likely cause and how can I minimize it?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[3] Oxygen can facilitate the oxidative homocoupling of the boronic acid reagent.[3] To minimize this, rigorous exclusion of oxygen is essential. This can be achieved by thoroughly degassing all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3][4] Conducting the reaction under a positive pressure of an inert atmosphere is also highly recommended.[3][5] In some cases, using a direct Pd(0) source, such as Pd(PPh₃)₄, instead of a Pd(II) precatalyst like Pd(OAc)₂, can also help mitigate this issue as incomplete reduction of Pd(II) can lead to side reactions.[3]
Q3: My reaction is producing a significant amount of the dehalogenated byproduct (4-methoxybiphenyl). What causes this and how can it be prevented?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a known side reaction, particularly with electron-deficient aryl halides.[6] This can occur when a palladium(II) intermediate reacts with a hydride source in the reaction mixture.[6] To minimize dehalogenation, consider the following:
-
Use a weaker base: Strong bases can sometimes promote pathways leading to hydride formation. Switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[6]
-
Solvent choice: The solvent can sometimes act as a hydride source. Ensure the use of high-purity, dry solvents.[2]
Q4: My reaction yield is very low, or the reaction is not proceeding to completion. What are the first troubleshooting steps I should take?
A4: Low yields or incomplete reactions in Suzuki couplings can be attributed to several factors.[2] Here are some initial troubleshooting steps:
-
Verify Catalyst Activity: An inactive catalyst is a common culprit. Ensure your palladium catalyst and any phosphine ligands have not degraded and have been stored under an inert atmosphere.[7] Consider using a fresh batch of catalyst.
-
Assess Base and Solvent: The choice and amount of base are critical for activating the boronic acid.[2] Ensure you are using an appropriate base and solvent system. A screening of different bases and solvents may be necessary.
-
Check Reaction Temperature: The reaction may require heating to proceed at an optimal rate.[2] If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield.
-
Ensure Inert Atmosphere: As mentioned previously, oxygen can deactivate the catalyst.[4][5] Double-check that your reaction setup is properly sealed and under a positive pressure of an inert gas.
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during the cross-coupling of this compound.
Problem 1: Low to No Product Formation with Starting Material Consumed
If your starting material is being consumed but you are not observing the desired product, consider the following potential side reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more common with electron-rich boronic acids and in the presence of base and water.[8]
-
Homocoupling: As discussed in the FAQs, this side reaction leads to the formation of biaryl byproducts from the boronic acid.[3]
-
Solution: Rigorous degassing and maintaining an inert atmosphere are crucial.[3]
-
Problem 2: Reaction Stalls or Incomplete Conversion
If the reaction starts but does not go to completion, several factors could be at play:
-
Insufficient Base Strength or Solubility: The base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step.[4][7]
-
Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, especially at high temperatures.[8]
-
Solution: Use a stabilizing phosphine ligand. If decomposition is still observed, consider running the reaction at a lower temperature with a more active catalyst system.[8]
-
Problem 3: Difficulty in Product Purification
If you are struggling to separate your product from byproducts, understanding the potential impurities is key:
-
Homocoupled Boronic Acid: This byproduct can sometimes have similar polarity to the desired product, making chromatographic separation challenging.
-
Solution: Optimize the reaction to minimize its formation. A change in the solvent system for chromatography might also be necessary.
-
-
Residual Starting Materials: If the reaction is incomplete, both this compound and the boronic acid derivative may be present.
-
Solution: Drive the reaction to completion through optimization. If necessary, a multi-step purification process might be required.
-
Data Presentation: Base and Solvent Screening
The selection of an appropriate base and solvent system is critical for the success of the Suzuki-Miyaura coupling. The following tables summarize common choices and their typical effects on the reaction outcome.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling
| Base | Typical Equivalents | Common Solvents | Notes | Potential Yield |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Toluene/Water, Dioxane/Water | A widely used and effective base.[9] | High to Excellent |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Toluene/Water, Dioxane/Water | A common and effective choice, sometimes milder than other carbonates.[3][6] | High |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | Toluene, Dioxane | A strong, non-nucleophilic base often effective for challenging couplings.[3][8] | High to Excellent |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | Dioxane, Toluene | Often provides higher yields due to better solubility in organic solvents.[3][8] | High to Excellent |
| Potassium Fluoride (KF) | 2.0 - 3.0 | Toluene, Dioxane | A milder base that can be beneficial in minimizing dehalogenation.[6] | Moderate to High |
| Triethylamine (TEA) | As base and/or solvent | Toluene | A milder, non-aqueous organic base.[6] | Moderate to High |
Table 2: Common Solvents and Their Role in Suzuki-Miyaura Coupling
| Solvent System | Typical Ratio (Organic:Water) | Properties | Impact on Reaction |
| Toluene/Water | Varies (e.g., 5:1) | Nonpolar aprotic/Water | A common and effective system, often used at higher temperatures.[8] |
| Dioxane/Water | Varies (e.g., 4:1) | Polar aprotic/Water | Versatile system, water helps dissolve the inorganic base and facilitates transmetalation.[3][8] |
| Tetrahydrofuran (THF)/Water | Varies (e.g., 4:1) | Polar aprotic/Water | Another versatile and common choice for a range of cross-coupling reactions.[10] |
| N,N-Dimethylformamide (DMF)/Water | Varies | Polar aprotic/Water | Can be used for more challenging couplings, but may act as a hydride source in some cases.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point and may require optimization for your specific boronic acid partner and experimental setup.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, the base, the palladium precursor, and the phosphine ligand.
-
Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-18 hours.[8][11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing and troubleshooting the cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of 4-Bromo-4'-methoxybiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Bromo-4'-methoxybiphenyl.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale synthesis of this compound, primarily focusing on the widely used Suzuki-Miyaura coupling reaction.
| Problem | Potential Cause | Suggested Solution |
| Low or Incomplete Conversion | Inactive Catalyst: The palladium catalyst may have been oxidized or deactivated. | • Ensure rigorous degassing of all solvents and the reaction vessel to remove oxygen. • Use a fresh batch of catalyst or consider a more robust pre-catalyst. • For heterogeneous catalysts, consider regeneration or using a fresh charge. |
| Insufficient Temperature: The reaction may not have reached the necessary activation energy. | • Gradually and carefully increase the reaction temperature while monitoring for byproduct formation. | |
| Improper Base Selection: The chosen base may not be strong or soluble enough to facilitate transmetalation effectively. | • Screen alternative bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered for better reactivity. | |
| Poor Solvent System: The solvent may not adequately dissolve all reactants or stabilize the catalytic species. | • A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often effective.[1] • The addition of water can sometimes accelerate the reaction by increasing the solubility of the base.[1] | |
| Significant Homocoupling Byproduct Formation | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | • Implement and verify a thorough degassing procedure for the reaction mixture. |
| Inefficient Catalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be slow or incomplete. | • Consider using a direct Pd(0) source or adding a reducing agent. | |
| Suboptimal Ligand: The phosphine ligand may not be effectively promoting the desired cross-coupling pathway. | • Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | |
| Catalyst Deactivation During Reaction | Product Inhibition: The product, this compound, may adsorb onto the surface of a heterogeneous catalyst, blocking active sites.[2] | • For heterogeneous catalysts, a thorough wash with a suitable solvent after the reaction may be necessary for recycling.[2] |
| Ligand Degradation: The phosphine ligand may be degrading at the reaction temperature. | • Select a more thermally stable ligand. • Consider if a lower reaction temperature with a more active catalyst is feasible. | |
| Difficult Purification/Isolation | "Oiling Out" During Crystallization: The product may separate as a liquid instead of a solid during crystallization, especially if it has a low melting point. | • Add more of the "good" solvent to the hot solution to lower the saturation point. • Allow the solution to cool more slowly. • Use a seed crystal to induce crystallization.[3] |
| Low Yield from Recrystallization: This can be due to using too much solvent or premature crystallization. | • Use the minimum amount of hot solvent required for dissolution. • Pre-heat the filtration apparatus to prevent the product from crashing out on the filter paper.[3] | |
| Colored Impurities: The final product may be discolored due to oxidized impurities. | • Add a small amount of activated charcoal to the hot solution before filtration. • Conduct the recrystallization under an inert atmosphere.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for the synthesis of biphenyl derivatives on an industrial scale.[4] This reaction typically involves the coupling of an aryl halide (e.g., 1,4-dibromobenzene or 4-bromoiodobenzene) with a suitable boronic acid or ester (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base.
Q2: How can I minimize catalyst loading on a large scale to control costs?
A2: Minimizing catalyst loading is a critical aspect of process optimization. This can be achieved by:
-
High-Throughput Screening: Utilizing high-throughput experimentation (HTE) to rapidly screen various catalysts, ligands, bases, and solvents to identify the most active system.[5]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can significantly enhance catalyst turnover numbers (TON) and turnover frequencies (TOF), allowing for lower catalyst loadings.
-
Catalyst Recycling: For heterogeneous catalysts, developing an effective recycling strategy can drastically reduce overall catalyst consumption.[6]
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety considerations include:
-
Exothermic Reactions: The Suzuki-Miyaura coupling can be exothermic. Ensure adequate cooling capacity and temperature monitoring to control the reaction temperature, especially during reagent addition.
-
Flammable Solvents: Many solvents used in this synthesis (e.g., toluene, THF, dioxane) are flammable. Use appropriate grounding and inerting procedures to prevent static discharge and fires.
-
Reagent Handling: Handle all reagents, especially palladium catalysts and phosphine ligands, in well-ventilated areas or contained systems. Some reagents may be irritants or have other health hazards.
-
Pressure Build-up: In a closed reactor, ensure there is adequate pressure relief in case of unexpected gas evolution.
Q4: How can I effectively remove residual palladium from my final product to meet pharmaceutical specifications?
A4: Removing residual palladium to parts-per-million (ppm) levels is a significant challenge. Effective methods include:
-
Scavengers: Treatment of the reaction mixture with palladium scavengers, such as silica- or polymer-bound thiols or other functionalized resins.[7]
-
Aqueous Washes: Washing the organic phase with aqueous solutions of reagents like L-cysteine or sodium bisulfite can help extract palladium.
-
Crystallization: A well-designed crystallization process can be highly effective at purging residual palladium and other impurities.[8]
Q5: My boronic acid is unstable under the reaction conditions. What can I do?
A5: Protodeboronation, the cleavage of the C-B bond of the boronic acid, can be a significant side reaction.[9] To mitigate this:
-
Use Boronate Esters: Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable than the boronic acid.
-
Optimize Base and Temperature: A milder base and lower reaction temperature may reduce the rate of protodeboronation.
-
Reaction Time: Minimize the reaction time once the starting material is consumed to reduce the exposure of the boronic acid to the reaction conditions.
Experimental Protocols
Representative Large-Scale Suzuki-Miyaura Coupling Protocol
This protocol is a generalized procedure and requires optimization for specific equipment and scale.
Materials:
-
4-Bromoiodobenzene or 1,4-Dibromobenzene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.05 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C; loading to be optimized, typically 0.01 - 1 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos; molar ratio to Pd to be optimized)
-
Base (e.g., K₃PO₄, K₂CO₃; 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Toluene/Water, 1,4-Dioxane/Water)
Procedure:
-
Reactor Setup: Charge a suitably sized reactor with the aryl halide and the base. The reactor should be equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet.
-
Inerting: Purge the reactor with an inert gas (e.g., Nitrogen or Argon) for a sufficient period to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed organic solvent and water to the reactor.
-
Catalyst and Ligand Addition: In a separate, inerted glovebox or Schlenk flask, prepare a solution or slurry of the palladium catalyst and the phosphine ligand in a small amount of the degassed organic solvent. Transfer this to the reactor.
-
Boronic Acid Addition: Add the 4-methoxyphenylboronic acid to the reactor.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting aryl halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Separate the aqueous and organic layers. The organic layer may be washed with brine.
-
Palladium Removal: The organic layer can be treated with a palladium scavenger if required.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides (Representative Data)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | TON (Turnover Number) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | 91 | 1 | 91 |
| PdCl₂(PPh₃)₂ | 2 PPh₃ | K₂CO₃ | DME/THF/H₂O | 70 | >95 | 0.25 | >380 |
| Pd₂(dba)₃ | XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 36 | 2.5 | 14 |
| Pd/C | None | K₂CO₃ | Ethanol/H₂O | 80 | >95 | 0.5 | >190 |
Note: Data is compiled from various sources for similar Suzuki-Miyaura couplings and should be used as a guide for optimization.[7][10]
Table 2: Solvent Screening for Crystallization of Biphenyl Derivatives
| Solvent System | Solubility Profile | Expected Crystal Morphology | Notes |
| Ethanol/Water | High in hot ethanol, low in cold water | Needles or plates | Good for removing polar and non-polar impurities. |
| Toluene/Heptane | Moderate in hot toluene, low in heptane | Prisms | Good for large-scale crystallization due to solvent recovery. |
| Isopropanol | Good temperature-dependent solubility | Blocks | Single solvent system simplifies processing. |
| Dichloromethane/Hexane | High in dichloromethane, low in hexane | Fine needles | May lead to solvent inclusion; requires careful drying. |
Note: Optimal solvent system must be determined experimentally.
Mandatory Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
preventing debromination in reactions with 4-Bromo-4'-methoxybiphenyl
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 4-Bromo-4'-methoxybiphenyl. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues, with a specific focus on preventing the undesired side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination, also known as hydrodebromination or hydrodehalogenation, is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom. This leads to the formation of 4-methoxybiphenyl as a significant byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity of the byproduct to the starting material and desired product.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: Debromination in palladium-catalyzed reactions is primarily caused by the formation of palladium-hydride (Pd-H) species.[1] These highly reactive species can be generated from various sources within the reaction mixture, including:
-
Bases: Strong bases, particularly those with β-hydrogens like alkoxides, can generate Pd-H species.[1]
-
Solvents: Solvents such as THF, dioxane, or alcohols can act as hydride donors, especially at elevated temperatures.
-
Impurities: Water or other protic impurities in the reagents or solvents can contribute to the formation of Pd-H species.
-
Reagents: Some reagents, like paraformaldehyde, can act as a hydride source.[1]
Q3: How does the 4'-methoxy group in this compound influence the reaction and the likelihood of debromination?
A3: The methoxy group is an electron-donating group, which increases the electron density on the biphenyl system. This can make the aryl bromide more susceptible to oxidative addition to the palladium catalyst. However, this increased electron density can also stabilize certain intermediates that may favor the debromination pathway. For electron-rich aryl halides, the oxidative addition step can sometimes be slower, and at the higher temperatures often required to drive the reaction, the competing debromination can become more significant.[2]
Troubleshooting Guides
Issue: Significant formation of 4-methoxybiphenyl (debrominated byproduct) is observed.
This is a common issue in cross-coupling reactions involving this compound. The following troubleshooting guide provides a systematic approach to minimize this unwanted side reaction.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting debromination.
Step 1: Modify the Base
-
Problem: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of palladium-hydride species, which are key culprits in debromination.
-
Solution: Switch to a milder inorganic base.
-
Recommended Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective in minimizing debromination while still promoting the desired cross-coupling reaction.[3]
-
Action: Replace the strong base with an equivalent amount of a milder base and repeat the reaction. Ensure the base is finely powdered and anhydrous.
-
Step 2: Lower the Reaction Temperature
-
Problem: High reaction temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling reaction. It can also lead to the decomposition of solvents or reagents, generating hydride sources.
-
Solution: Reduce the reaction temperature.
-
Action: Attempt the reaction at a lower temperature (e.g., reduce from 100-110 °C to 80 °C). If the reaction is too slow at the lower temperature, a gradual increase can be explored to find an optimal balance between reaction rate and byproduct formation.
-
Step 3: Change the Ligand
-
Problem: The choice of phosphine ligand significantly influences the stability of the palladium catalyst and the relative rates of reductive elimination (product formation) versus hydrodebromination.
-
Solution: Switch to a bulky, electron-rich phosphine ligand.
-
Recommended Ligands: Ligands such as XPhos, SPhos, or RuPhos can promote the desired reductive elimination and sterically hinder the approach of hydride species to the palladium center.[4]
-
Action: Replace the current ligand (e.g., PPh₃) with a bulky, electron-rich ligand and re-run the experiment.
-
Step 4: Scrutinize Solvents and Reagents
-
Problem: The presence of water or other protic impurities can be a source of hydrides. Some solvents are also more prone to decomposition at high temperatures.
-
Solution: Ensure all components of the reaction are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Action:
-
Use anhydrous, degassed solvents.
-
Ensure all reagents are of high purity and are handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Thoroughly dry all glassware before use.
-
-
Data Presentation
The following table provides a qualitative comparison of the expected level of debromination based on the choice of reaction components in a typical palladium-catalyzed cross-coupling reaction.
| Parameter | Condition A | Condition B | Expected Debromination |
| Base | Sodium tert-butoxide (strong) | Potassium Phosphate (mild) | Lower with Condition B |
| Ligand | Triphenylphosphine (PPh₃) | XPhos (bulky, electron-rich) | Lower with Condition B |
| Temperature | 110 °C (high) | 80 °C (moderate) | Lower with Condition B |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound, optimized to minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
Caption: Workflow for a Suzuki coupling with reduced debromination.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable precatalyst.
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂, XPhos, and K₂CO₃ to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.[5]
-
Signaling Pathways and Logical Relationships
Catalytic Cycle of a Generic Cross-Coupling Reaction and the Competing Debromination Pathway
Caption: Competing pathways of cross-coupling and debromination.
References
column chromatography conditions for purifying 4-Bromo-4'-methoxybiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 4-Bromo-4'-methoxybiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial conditions for purifying this compound by column chromatography?
A1: For the purification of this compound, a good starting point is to use normal-phase column chromatography with silica gel as the stationary phase. The ideal solvent system and gradient should be determined first by thin-layer chromatography (TLC). A common starting eluent is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent such as ethyl acetate or dichloromethane.
Q2: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?
A2: To determine the best solvent system, spot your crude reaction mixture on a TLC plate and develop it in various solvent mixtures. The goal is to find a solvent system where the this compound spot has an Rf value of approximately 0.2-0.4.[1][2] This Rf value generally provides the best separation from impurities during column chromatography.[3] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent.
Q3: How do I visualize the this compound spot on a TLC plate?
A3: this compound is a UV-active compound due to its aromatic rings. You can visualize the spots under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[2] For more specific visualization, stains like potassium permanganate can be used, although UV visualization is typically sufficient.
Q4: What are the key physical and chemical properties of this compound?
A4: Understanding the properties of your compound is crucial for purification.
| Property | Value |
| Molecular Formula | C₁₃H₁₁BrO[4] |
| Molecular Weight | 263.13 g/mol [4] |
| Appearance | Solid |
| Melting Point | 143-145 °C[5] |
| CAS Number | 58743-83-2[5] |
Q5: What are the common methods for loading the sample onto the chromatography column?
A5: There are two primary methods for loading your sample:
-
Wet Loading : Dissolve the crude product in a minimal amount of the initial eluent or a weak solvent in which it is soluble.[3] Carefully add this solution to the top of the column bed. This method is straightforward for samples that are readily soluble in the mobile phase.
-
Dry Loading : If your compound is not very soluble in the starting eluent, you can use the dry loading technique.[6] Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1] This powder is then carefully added to the top of the column.[6]
Troubleshooting Guide
Problem 1: My compound is not moving off the column (Rf = 0 on TLC).
-
Cause: The eluent is not polar enough to displace the compound from the silica gel. Polar compounds adsorb strongly to the polar silica gel.[7]
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If you are already using a high concentration of ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol.
Problem 2: All my compounds are coming off the column at the same time (Rf is too high on TLC).
-
Cause: The eluent is too polar. The solvent is competing too effectively with your compounds for binding sites on the silica, causing everything to elute quickly with poor separation.[8]
-
Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. The aim is to get the Rf of your target compound in the 0.2-0.4 range on TLC.[1][2]
Problem 3: The separation is poor, and the fractions are still mixed.
-
Cause 1: The column was not packed properly, leading to channeling.
-
Solution 1: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" is often recommended for packing a homogenous column.[3]
-
Cause 2: The column was overloaded with the crude sample. The weight of the adsorbent should be 20-50 times the sample weight for good separation.[7]
-
Solution 2: Use a larger column or reduce the amount of sample being purified.
-
Cause 3: The flow rate is too fast.
-
Solution 3: Reduce the pressure or use a stopcock to control the flow rate. A slower flow rate allows for better equilibrium between the stationary and mobile phases, leading to improved separation.
Problem 4: The compound appears to be decomposing on the column.
-
Cause: this compound, or impurities in the mixture, may be sensitive to the acidic nature of the silica gel.[1]
-
Solution: You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (1-3%).[1] Alternatively, you can use a different stationary phase, such as neutral alumina.[8]
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
-
Prepare TLC Chamber: Add a small amount of your chosen solvent system (e.g., 95:5 hexane:ethyl acetate) to a developing chamber with a piece of filter paper to saturate the atmosphere.
-
Spot the Plate: Dissolve a small amount of your crude product in a volatile solvent (like dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Optimize: Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Pack a glass column with silica gel using the wet slurry method with your starting eluent (determined by TLC).[3] Ensure there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the column.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel, and add the resulting powder to the top of the column.[1]
-
-
Elution: Begin eluting with the starting solvent system. If a gradient elution is needed, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluent in small fractions using test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. scbt.com [scbt.com]
- 5. 4-Bromo-4 -methoxybiphenyl 95 58743-83-2 [sigmaaldrich.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Analysis of 4-Bromo-4'-methoxybiphenyl Using ¹H and ¹³C NMR Spectroscopy
In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. This guide provides a detailed ¹H and ¹³C NMR analysis of 4-Bromo-4'-methoxybiphenyl, a key intermediate in the synthesis of various organic compounds. For a comprehensive understanding, its spectral data is compared with structurally related alternatives, 4-Bromobiphenyl and 4-Bromo-4'-hydroxybiphenyl. This document is intended for researchers, scientists, and professionals in drug development, offering a practical reference for spectral interpretation and experimental design.
¹H and ¹³C NMR Spectral Data
The following tables summarize the proton and carbon-13 NMR spectral data for this compound and its selected alternatives. The data, including chemical shifts (δ) in parts per million (ppm), signal multiplicity, and coupling constants (J) in Hertz (Hz), provides a quantitative basis for structural comparison.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-2', H-6' | 7.48 | d | 8.8 | 2H |
| H-2, H-6 | 7.42 | d | 8.6 | 2H | |
| H-3, H-5 | 7.52 | d | 8.6 | 2H | |
| H-3', H-5' | 6.95 | d | 8.8 | 2H | |
| -OCH₃ | 3.84 | s | - | 3H | |
| 4-Bromobiphenyl | H-2, H-6, H-3, H-5 | 7.58 - 7.32 | m | - | 9H |
| 4-Bromo-4'-hydroxybiphenyl | Aromatic Protons | 7.50 - 6.90 | m | - | 8H |
| -OH | 5.0 - 5.5 (broad s) | br s | - | 1H |
Note: The chemical shifts for 4-Bromobiphenyl and 4-Bromo-4'-hydroxybiphenyl are presented as ranges due to the complex multiplet structures observed in their spectra.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-4' | 159.3 |
| C-1' | 139.9 | |
| C-4 | 138.1 | |
| C-3, C-5 | 131.8 | |
| C-1 | 131.2 | |
| C-2', C-6' | 128.2 | |
| C-2, C-6 | 128.0 | |
| C-3', C-5' | 114.3 | |
| -OCH₃ | 55.3 | |
| 4-Bromobiphenyl | Aromatic Carbons | 140.1, 139.0, 131.9, 128.9, 128.5, 127.4, 121.3 |
| 4-Bromo-4'-hydroxybiphenyl | Aromatic Carbons | 156.0, 140.0, 132.0, 131.5, 128.5, 128.0, 120.5, 116.0 |
Experimental Protocol
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust its position according to the spectrometer's depth gauge.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
3. Data Acquisition:
-
For ¹H NMR:
-
Set the spectral width to approximately 15 ppm, centered around 5-7 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 200-250 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 to 1024 or more, depending on the sample concentration) due to the lower natural abundance of ¹³C.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
Workflow Visualization
The logical flow of the NMR analysis process, from sample preparation to final data analysis, is depicted in the following diagram.
Comparative Discussion
The ¹H NMR spectrum of this compound is characterized by four distinct aromatic signals, appearing as doublets, and a sharp singlet for the methoxy protons. This clean spectral pattern allows for straightforward assignment. The electron-donating methoxy group causes the protons on its adjacent ring (H-3' and H-5') to be shielded and appear at a higher field (6.95 ppm) compared to the protons on the bromine-substituted ring.
In contrast, the aromatic region of 4-Bromobiphenyl presents a more complex multiplet, as the signals from the nine protons overlap. 4-Bromo-4'-hydroxybiphenyl also shows a complex aromatic region, further complicated by the presence of a broad singlet for the hydroxyl proton, the chemical shift of which can be concentration and temperature-dependent.
The ¹³C NMR spectrum of this compound shows nine distinct signals, consistent with its molecular symmetry. The carbon attached to the electron-donating methoxy group (C-4') is significantly shielded and appears at a lower field (159.3 ppm) compared to the other quaternary carbons. The spectral data for the comparative compounds, while showing the expected number of aromatic signals, would require more advanced 2D NMR techniques for unambiguous assignment due to signal overlap.
Interpreting the Mass Spectrum of 4-Bromo-4'-methoxybiphenyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 4-Bromo-4'-methoxybiphenyl and compares its fragmentation pattern with related compounds. This information is crucial for the unambiguous identification and structural elucidation of this molecule in complex mixtures, a common challenge in drug development and chemical research.
Mass Spectral Data Comparison
The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be distinguished from similar biphenyl derivatives. The table below summarizes the key mass-to-charge (m/z) values and their relative intensities for this compound and its structural analogs.
| Compound | Molecular Ion (M⁺) [m/z] | [M+2]⁺ | Key Fragment Ions [m/z] (Relative Intensity %) |
| This compound | 262 | 264 | 247, 219, 183, 155, 139 (Top Peak) |
| 4-Bromobiphenyl | 232 | 234 | 153 (100%), 127, 76 |
| 4-Methoxybiphenyl | 184 | - | 169 (M-15, 100%), 141, 115 |
| 4-Chlorobiphenyl | 188 | 190 | 152 (100%), 115, 76 |
Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
The following protocol outlines a standard procedure for acquiring the mass spectrum of this compound.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary Column: A non-polar or semi-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of biphenyl derivatives.
2. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for higher sensitivity) or split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
4. MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).
5. Data Analysis:
-
The acquired total ion chromatogram (TIC) will show the retention time of this compound.
-
The mass spectrum corresponding to this peak is extracted and analyzed for the molecular ion and characteristic fragment ions.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (70 eV) is expected to proceed through several key steps, initiated by the removal of an electron to form the molecular ion (M⁺) at m/z 262 and its bromine isotope at m/z 264.
Caption: Proposed fragmentation pathway of this compound.
The primary fragmentation steps are proposed as follows:
-
Loss of a methyl radical (•CH₃): The molecular ion can lose a methyl group from the methoxy substituent to form a stable oxonium ion at m/z 247/249.
-
Loss of carbon monoxide (CO): The fragment at m/z 247/249 can subsequently lose a molecule of carbon monoxide to yield an ion at m/z 219/221.
-
Loss of a bromine radical (•Br): Cleavage of the carbon-bromine bond from the molecular ion or subsequent fragments can occur.
-
Biphenyl bond cleavage: The central carbon-carbon bond connecting the two phenyl rings can cleave, leading to fragments corresponding to the individual substituted rings, such as the bromophenyl cation at m/z 155/157 and the methoxyphenyl cation at m/z 107.
-
Formation of the base peak (m/z 139): The most abundant fragment ion, observed as the top peak at m/z 139, is likely formed through a rearrangement process following the initial fragmentation steps, possibly involving the loss of a hydrogen atom from the fragment at m/z 247 to form a highly stabilized species.
This guide provides a foundational understanding of the mass spectral behavior of this compound. For definitive structural confirmation, especially in complex matrices, it is recommended to compare the obtained spectrum with a certified reference standard under identical experimental conditions.
Reactivity Face-Off: 4-Bromo-4'-methoxybiphenyl vs. 4-Iodobiphenyl in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting material is a critical decision that dictates the efficiency, cost-effectiveness, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, aryl halides are indispensable building blocks. This guide provides an objective, data-driven comparison of the reactivity of two common biphenyl derivatives: 4-Bromo-4'-methoxybiphenyl and 4-iodobiphenyl.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the kinetics and overall efficiency of cross-coupling reactions, often translating to milder reaction conditions, shorter reaction times, and higher yields for the iodo-substituted compound.
The Decisive Step: Oxidative Addition
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This order is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The initial and often rate-determining step in the catalytic cycle of reactions like Suzuki-Miyaura, Heck, and Sonogashira coupling is the oxidative addition of the aryl halide to the palladium(0) catalyst. A weaker C-X bond leads to a lower activation energy for this step, thereby accelerating the entire catalytic cycle.
Quantitative Data Summary
Table 1: Suzuki-Miyaura Coupling Comparison
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | NaOH | DMF/H₂O | 120 | 12 | 86 |
| (E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | NaOH | DMF/H₂O | 120 | 5 | 87 |
The data clearly illustrates that while both the bromo and iodo compounds provide excellent yields, the iodo-substituted starting material reaches completion in less than half the time. The authors of the study explicitly state that the iodide proved to be a better leaving group than the bromide, resulting in a shorter reaction time.[1] This empirical evidence strongly supports the established principle of higher reactivity for aryl iodides.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv.), the corresponding boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.). A suitable solvent system, often a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O), is then added. The reaction mixture is heated (typically between 80-110 °C) and stirred for a period of 2 to 24 hours, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
General Procedure for Heck Reaction
In a reaction vessel, the aryl halide (1.0 equiv.), the alkene (1.0-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv.) are combined in a suitable solvent (e.g., DMF, DMAc, or acetonitrile). The mixture is heated (typically between 80-140 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.
General Procedure for Sonogashira Coupling
To a degassed solution of the aryl halide (1.0 equiv.) and a terminal alkyne (1.0-1.2 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are added. A base, if not used as the solvent, is also added. The reaction is typically stirred at temperatures ranging from room temperature to 80 °C for 2 to 24 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Workflow and Logic
To better understand the synthetic strategies and the underlying principles, the following diagrams illustrate the general workflow for a cross-coupling reaction and the logic behind the reactivity difference.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Logical relationship governing the reactivity of aryl halides.
Conclusion
The experimental evidence and established chemical principles consistently demonstrate that 4-iodobiphenyl is a more reactive substrate than this compound in palladium-catalyzed cross-coupling reactions. This enhanced reactivity, primarily due to the weaker carbon-iodine bond, often translates to significantly shorter reaction times, milder conditions, and potentially higher yields.
For syntheses where maximizing efficiency and throughput are critical, 4-iodobiphenyl is the superior choice. However, the higher cost and potentially lower stability of aryl iodides may make this compound a more practical and economical option for large-scale syntheses, provided that the reaction conditions can be optimized to achieve satisfactory results. The choice between these two valuable building blocks should, therefore, be guided by a careful consideration of the specific project goals, including desired yield, reaction time, and overall cost.
References
Beyond the Bromo-Biphenyl: A Comparative Guide to Alternative Reagents for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of biaryl motifs is a cornerstone of modern synthetic chemistry. While the Suzuki-Miyaura cross-coupling of aryl halides, such as 4-Bromo-4'-methoxybiphenyl, with boronic acids is a well-established and powerful tool, the landscape of biaryl synthesis is rich with alternative reagents that offer distinct advantages in terms of stability, reactivity, and functional group tolerance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic strategy.
This comparison will focus on palladium-catalyzed cross-coupling reactions, including variations of the Suzuki-Miyaura coupling, as well as Stille, Negishi, and Hiyama couplings. Each of these named reactions offers a unique approach to the formation of the critical carbon-carbon bond that defines a biaryl structure, and each comes with its own set of considerations.
At a Glance: Performance Comparison of Alternative Reagents
To provide a clear and quantitative comparison, the following table summarizes the performance of various alternative reagents in the synthesis of 4-methoxybiphenyl or structurally similar biaryls.
| Coupling Reaction | Alternative Reagent Combination | Typical Yield (%) | Catalyst System | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | 4-Methoxyphenylboronic Acid + Phenyl Triflate | 85-95 | Pd(OAc)₂ / Ligand | Avoids aryl bromides, triflates can be readily prepared from phenols. | Triflates can be more expensive than bromides. |
| Suzuki-Miyaura | Potassium (4-methoxyphenyl)trifluoroborate + Phenyl Bromide | 80-95 | PdCl₂(dppf) | Air- and moisture-stable crystalline solid, easy to handle.[1] | Requires fluoride for activation, which can be basic. |
| Suzuki-Miyaura | 4-Methoxyphenyl MIDA Boronate + Phenyl Bromide | ~92 | Pd catalyst | Exceptionally stable, allows for slow release of the boronic acid. | MIDA boronates can be more expensive to prepare. |
| Stille | Tributyl(4-methoxyphenyl)stannane + Phenyl Bromide | 80-95 | Pd(PPh₃)₄ | Tolerates a wide range of functional groups, stable organostannane reagents.[2] | Toxicity of organotin compounds and byproducts.[2] |
| Negishi | (4-Methoxyphenyl)zinc chloride + Phenyl Bromide | 85-98 | Pd or Ni catalyst | High reactivity and functional group tolerance, milder reaction conditions.[3] | Organozinc reagents are often prepared in situ and can be air/moisture sensitive. |
| Hiyama | Trimethoxy(4-methoxyphenyl)silane + Phenyl Bromide | ~95 | Pd catalyst / TBAF | Organosilanes are non-toxic and stable.[4] | Requires an activator (e.g., fluoride or base).[5] |
| Decarboxylative | 4-Methoxybenzoic acid + Phenyl Iodide | 60-80 | PdCl₂ / AsPh₃ / Ag₂CO₃ | Uses readily available carboxylic acids, avoids organometallic reagents. | Can require higher temperatures and specific silver salt promoters. |
Delving Deeper: Experimental Protocols and Methodologies
For a practical understanding of these alternatives, detailed experimental protocols for key reactions are provided below. These protocols are representative and may require optimization for specific substrates and laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling of Potassium (4-methoxyphenyl)trifluoroborate with Phenyl Bromide
Materials:
-
Potassium (4-methoxyphenyl)trifluoroborate (1.1 equiv)
-
Phenyl Bromide (1.0 equiv)
-
Palladium(II) chloride bis(diphenylphosphino)ferrocene] (PdCl₂(dppf)) (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add potassium (4-methoxyphenyl)trifluoroborate, phenyl bromide, PdCl₂(dppf), and cesium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed mixture of THF and water (e.g., 9:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.[1]
Protocol 2: Hiyama Coupling of Trimethoxy(4-methoxyphenyl)silane with 4-Bromoanisole
Materials:
-
Trimethoxy(phenyl)silane (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[((NHC)₂PdCl₂)] complex (e.g., 1 mol%)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a microwave vial, combine 4-bromoanisole, trimethoxy(phenyl)silane, the palladium-NHC catalyst, and sodium hydroxide.
-
Add the solvent and seal the vial.
-
Heat the reaction mixture in a microwave reactor to the specified temperature (e.g., 120 °C) for the required time (e.g., 1 hour).[4]
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 4,4'-dimethoxybiphenyl.[4]
Visualizing the Mechanisms: Catalytic Cycles and Workflows
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Stille cross-coupling reaction.[2]
Figure 3: Catalytic cycle of the Negishi cross-coupling reaction.[6][7]
Figure 4: Catalytic cycle of the Hiyama cross-coupling reaction.[5][8]
Figure 5: A generalized experimental workflow for biaryl synthesis via cross-coupling.
Conclusion: Choosing the Right Tool for the Job
The choice of reagent for biaryl synthesis extends far beyond the traditional aryl halide. Each of the presented alternatives offers a unique set of advantages that can be leveraged to overcome specific synthetic challenges. For instance, the enhanced stability of potassium organotrifluoroborates and MIDA boronates makes them ideal for complex, multi-step syntheses where reagent stability is paramount. The high reactivity of organozinc reagents in the Negishi coupling allows for milder reaction conditions, which is beneficial for sensitive substrates. The low toxicity of organosilanes in the Hiyama coupling presents a greener alternative to traditional organometallic reagents. Finally, decarboxylative couplings provide an innovative route that utilizes readily available carboxylic acids.
By understanding the nuances of each of these methods, researchers can make more informed decisions, leading to more efficient, robust, and sustainable synthetic routes in their pursuit of novel molecules for a wide range of applications.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the HPLC Validation of 4-Bromo-4'-methoxybiphenyl Purity
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability of experimental results and the safety of final products. This guide provides a comprehensive overview of the validation of 4-Bromo-4'-methoxybiphenyl purity using High-Performance Liquid Chromatography (HPLC). We will explore a typical reversed-phase HPLC methodology, compare its performance with alternative analytical techniques, and provide detailed experimental protocols.
Quantitative Performance Comparison
The selection of an analytical method for purity determination often involves a trade-off between resolution, sensitivity, and analysis time. Below is a comparison of typical performance characteristics for common analytical techniques used in the purity assessment of small organic molecules like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification based on the magnetic properties of atomic nuclei. |
| Typical Stationary Phase | C18 or other modified silica. | Phenyl-methylpolysiloxane (e.g., DB-5ms). | Not applicable. |
| Resolution of Impurities | Good to Excellent, highly dependent on method optimization. | Excellent, particularly for volatile impurities. | Moderate, dependent on spectral overlap. |
| Limit of Detection (LOD) | Typically in the µg/L to ng/L range.[1] | Can achieve pg/L levels for certain compounds.[1] | Generally higher, in the mg to µg range. |
| Sample Preparation | Dissolution in a suitable solvent and filtration. | Often requires derivatization for non-volatile compounds; dissolution in a volatile solvent. | Precise weighing and dissolution in a deuterated solvent. |
| Analysis Time per Sample | 15 - 30 minutes.[2] | 20 - 40 minutes.[2] | 5 - 15 minutes.[2] |
Experimental Workflow: HPLC Purity Validation
The general workflow for determining the purity of this compound by HPLC involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for the HPLC purity validation of this compound.
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol is a representative method for the purity analysis of this compound, based on established methods for similar biphenyl compounds.[1][3][4]
1. Instrumentation and Consumables:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE or Nylon.
-
Solvents: HPLC grade acetonitrile and water.
-
Acid Modifier: Formic acid (LC-MS grade).
2. Optimized HPLC Method Parameters:
| Parameter | Value |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample and Mobile Phase Preparation:
-
Mobile Phase: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Degas both solutions for 15 minutes using sonication or vacuum filtration.[3]
-
Sample Solution: Accurately weigh approximately 5 mg of this compound and dissolve it in 5 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3][5]
4. HPLC Analysis Procedure:
-
System Priming: Prime all solvent lines with their respective mobile phases to ensure the absence of air bubbles.
-
Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (70% B) at a flow rate of 1.0 mL/min for at least 20 minutes, or until a stable baseline is achieved.[3]
-
Sequence Setup: Create a sequence in the HPLC software with the parameters from the table above. Include a blank injection (mobile phase mixture) before and after the sample injections to check for carryover.[3]
-
Sample Injection: Place the sample vial in the autosampler and initiate the sequence.
5. Data Analysis:
-
Peak Identification: The major peak in the chromatogram corresponds to this compound.
-
Purity Calculation: The purity is determined by the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
Comparison with Alternative Methods
While HPLC is a robust and widely used technique for purity determination, other methods can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and provides structural information, making it excellent for identifying volatile impurities.[4] However, for non-volatile compounds like this compound, derivatization may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurities.[2] It provides direct structural confirmation of the main component.
For comprehensive quality control, a combination of chromatographic techniques like HPLC or GC-MS for routine purity testing, along with NMR for structural confirmation, provides the highest level of confidence in the quality of this compound.[4]
References
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 4-Bromo-4'-methoxybiphenyl
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1] Both methodologies offer robust and versatile pathways for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed comparison of the Suzuki and Stille couplings for the synthesis of 4-Bromo-4'-methoxybiphenyl, supported by experimental data and protocols to assist researchers in selecting the most suitable method for their synthetic needs.
Performance Comparison: Experimental Data
The choice between Suzuki and Stille coupling is often dictated by factors such as functional group tolerance, toxicity of reagents, and ease of purification. Below is a summary of typical quantitative data for each reaction, highlighting their respective advantages and disadvantages.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | Generally high (often >90%) | Good to excellent (70-95%)[2] |
| Reaction Time | 2-12 hours[3] | 2-24 hours[4] |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Reagent Toxicity | Low (Boronic acids and their byproducts are generally non-toxic)[5] | High (Organotin reagents and byproducts are highly toxic)[5] |
| Byproduct Removal | Generally easy (water-soluble boron byproducts)[5] | Can be challenging (requires specific workup procedures to remove tin residues)[5] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases[6] | Excellent, tolerates a wide range of functional groups[6] |
Catalytic Cycles
The catalytic cycles for both Suzuki and Stille couplings involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 4-Bromo-4'-methoxybiphenyl and its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular scaffolds is paramount. This guide provides a detailed spectroscopic comparison of 4-Bromo-4'-methoxybiphenyl and its derivatives, offering insights into how various functional groups influence their spectral characteristics. The information presented herein is supported by experimental data and detailed methodologies to aid in the characterization of similar compounds.
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of various substituents onto this core can significantly alter its physicochemical and biological properties. Spectroscopic techniques are essential tools for elucidating the structure and electronic nature of these molecules. This guide focuses on a comparative analysis of this compound and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives have been chosen to illustrate the effects of substituting the bromine atom with other halogens, as well as introducing electron-donating and electron-withdrawing groups at various positions on the biphenyl rings.
¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | Other Protons (ppm) |
| This compound | 7.55-7.45 (m, 4H), 7.00-6.90 (m, 4H) | 3.85 (s, 3H) | |
| 4-Fluoro-4'-methoxybiphenyl | 7.54−7.43 (m, 4H), 7.14−7.04 (m, 2H), 6.96 (d, J = 9.0 Hz, 2H) | 3.84 (s, 3H) | |
| 4-Iodo-4'-methoxybiphenyl | 7.75 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.8 Hz, 2H), 7.29 (d, J=8.4 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H) | 3.85 (s, 3H) | |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 7.75-7.65 (m, 4H), 7.60-7.50 (m, 2H), 7.00 (d, J = 8.8 Hz, 2H) | 3.87 (s, 3H) | |
| 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone | 8.01 (d, J=8.4 Hz, 2H), 7.67 (d, J=8.4 Hz, 2H), 7.60 (d, J=8.8 Hz, 2H), 7.01 (d, J=8.8 Hz, 2H) | 3.87 (s, 3H) | 2.64 (s, 3H, -COCH₃) |
| 4'-Methoxy-4-methylbiphenyl | 7.51 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.2 Hz, 2H), 7.23 (d, J = 8.2 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H) | 3.84 (s, 3H) | 2.38 (s, 3H, -CH₃) |
| 4'-Methoxy-[1,1'-biphenyl]-4-ol | 7.47 (d, J=8.4 Hz, 2H), 7.43 (d, J=8.4 Hz, 2H), 6.96 (d, J=8.8 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H) | 3.86 (s, 3H) | 5.34 (s, 1H, -OH) |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment.
| Compound | Aromatic Carbons (ppm) | -OCH₃ (ppm) | Other Carbons (ppm) |
| This compound | 159.1, 138.9, 132.9, 131.8, 128.5, 128.3, 121.2, 114.3 | 55.3 | |
| 4-Fluoro-4'-methoxybiphenyl | 161.9 (d, J = 244 Hz), 158.9, 136.7 (d, J = 3.4 Hz), 132.5, 128.0 (d, J = 8.0 Hz), 127.8, 115.3 (d, J = 21 Hz), 114.1 | 55.2 | |
| 4-Iodo-4'-methoxybiphenyl | 159.2, 139.9, 137.8, 132.6, 128.8, 128.3, 114.4, 92.4 | 55.4 | |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 160.2, 145.1, 132.5, 131.7, 128.5, 127.3, 119.2, 114.5, 110.9 | 55.4 | |
| 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone | 197.7, 159.9, 145.4, 135.3, 132.2, 129.0, 128.9, 126.9, 114.4 | 55.5 | 26.6 (-COCH₃) |
| 4'-Methoxy-4-methylbiphenyl | 158.7, 137.8, 136.1, 133.5, 129.3, 127.8, 126.4, 114.0 | 55.1 | 20.9 (-CH₃) |
| 4'-Methoxy-[1,1'-biphenyl]-4-ol | 158.5, 155.0, 133.9, 132.8, 128.2, 127.9, 115.8, 114.2 | 55.3 |
Infrared (IR) Spectral Data
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The positions of IR absorption bands are characteristic of specific bonds.
| Compound | C-H stretch (aromatic) (cm⁻¹) | C=C stretch (aromatic) (cm⁻¹) | C-O stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~3050 | ~1600, 1485 | ~1250, 1030 | ~820 (p-disubstituted), ~1000 (C-Br) |
| 4-Fluoro-4'-methoxybiphenyl | ~3060 | ~1605, 1490 | ~1245, 1035 | ~825 (p-disubstituted), ~1220 (C-F) |
| 4-Iodo-4'-methoxybiphenyl | ~3045 | ~1595, 1480 | ~1255, 1025 | ~815 (p-disubstituted), ~500 (C-I) |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | ~3070 | ~1600, 1495 | ~1250, 1030 | ~2225 (C≡N), ~830 (p-disubstituted) |
| 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone | ~3055 | ~1605, 1490 | ~1255, 1030 | ~1680 (C=O), ~835 (p-disubstituted) |
| 4'-Methoxy-4-methylbiphenyl | ~3040, 2920 | ~1610, 1500 | ~1245, 1035 | ~820 (p-disubstituted) |
| 4'-Methoxy-[1,1'-biphenyl]-4-ol | ~3300 (br, O-H), ~3030 | ~1605, 1500 | ~1240, 1030 | ~825 (p-disubstituted) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 262/264 (approx. 1:1 ratio) | 247/249, 183, 155, 139 |
| 4-Fluoro-4'-methoxybiphenyl | 202 | 187, 159, 133 |
| 4-Iodo-4'-methoxybiphenyl | 310 | 183, 155 |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 209 | 194, 166 |
| 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone | 226 | 211, 183, 155 |
| 4'-Methoxy-4-methylbiphenyl | 198 | 183, 168, 153 |
| 4'-Methoxy-[1,1'-biphenyl]-4-ol | 200 | 185, 157, 128 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For ¹H NMR spectra, integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Place the sample in the IR beam and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the wavelength range, typically from 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples. Injector temperature: 250-280 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: Typically m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.
Caption: Workflow for the spectroscopic comparison of biphenyl derivatives.
This comprehensive guide provides a foundation for the spectroscopic analysis of this compound and its derivatives. By understanding the influence of various substituents on the spectral data, researchers can more effectively characterize novel compounds and gain deeper insights into their structure-property relationships.
Assessing the Stability of 4-Bromo-4'-methoxybiphenyl: A Comparative Guide and Methodological Framework
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of its development and application. This guide provides a comprehensive framework for assessing the stability of 4-Bromo-4'-methoxybiphenyl under various stress conditions. Due to a lack of publicly available stability data for this specific compound, this document presents a forward-looking approach, detailing expected stability based on the chemistry of related compounds and providing robust experimental protocols for generating the necessary data.
Introduction to this compound and the Importance of Stability Assessment
This compound belongs to the class of halogenated and methoxylated biphenyls, compounds that are of significant interest in medicinal chemistry and materials science. The presence of the bromine atom and the methoxy group on the biphenyl scaffold can impart desirable pharmacological or material properties. However, these functional groups can also be susceptible to degradation under various environmental conditions, potentially leading to loss of efficacy, formation of impurities, and unforeseen toxicity.
A thorough understanding of a compound's stability profile is mandated by regulatory agencies such as the International Council for Harmonisation (ICH) for new drug substances and products.[1][2][3] Forced degradation studies, or stress testing, are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4][5][6]
Comparative Stability Analysis: Expected Performance
The following table summarizes the expected stability of this compound under various stress conditions, outlining potential degradation pathways and products. This table should be used as a guide for designing and interpreting experimental studies.
| Stress Condition | Reagent/Parameters | Expected Stability | Potential Degradation Pathways | Likely Degradation Products |
| Thermal | 60°C for 4 weeks | High | Unlikely to be the primary degradation route under moderate heat. | Minimal degradation expected. |
| Photolytic | ICH Q1B conditions (UV and visible light) | Moderate to Low | Photolytic cleavage of the C-Br bond. | 4-Methoxybiphenyl, biphenyl, and other radical-mediated products. |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Moderate | Potential for slow hydrolysis of the methoxy ether linkage. | 4-Bromo-4'-hydroxybiphenyl. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | High | Aryl bromides and ethers are generally stable to base hydrolysis. | Minimal degradation expected. |
| Oxidative | 3% H₂O₂, Room Temp | Moderate | Oxidation of the aromatic rings. | Ring-opened products, hydroxylated derivatives. |
Experimental Protocols for Forced Degradation Studies
To empirically determine the stability of this compound, the following detailed experimental protocols are proposed. These protocols are designed in accordance with ICH guidelines.[1][7][8]
General Procedure for Sample Preparation and Analysis
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for these studies.[9][10][11][12][13]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Sample Preparation: For each stress condition, subject the stock solution or solid compound to the specified conditions.
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Evaluation: The percentage of degradation should be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.
Thermal Stability Protocol
This protocol assesses the stability of the compound under elevated temperature.
-
Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber at 60°C/75% RH for up to 4 weeks.[14]
-
Solution State: Place the stock solution in a sealed vial in an oven at 60°C for up to 4 weeks.
-
Sampling: Analyze samples at initial, 1, 2, and 4-week time points.
Photostability Protocol
This protocol evaluates the effect of light on the stability of the compound, following ICH Q1B guidelines.[4][7][8][15][16]
-
Sample Preparation: Expose the solid compound and the stock solution in chemically inert, transparent containers to a light source. A dark control, wrapped in aluminum foil, should be stored under the same conditions.
-
Light Exposure: The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]
-
Sampling: Analyze the exposed and dark control samples after the exposure period.
Hydrolytic Stability (Acid and Base) Protocol
This protocol assesses the stability of the compound in aqueous solutions at different pH values.[17][18][19][20]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Keep the mixture at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Keep the mixture at 60°C.
-
Neutral Hydrolysis: Mix the stock solution with purified water. Keep the mixture at 60°C.
-
Sampling: Analyze samples at initial, 2, 6, 24, and 48-hour time points. Neutralize acidic and basic samples before analysis.
Oxidative Stability Protocol
This protocol evaluates the compound's susceptibility to oxidation.[21][22][23]
-
Sample Preparation: Mix the stock solution with a 3% solution of hydrogen peroxide.
-
Storage: Keep the mixture at room temperature, protected from light.
-
Sampling: Analyze samples at initial, 2, 6, 24, and 48-hour time points.
Comparison with Alternatives
The stability of this compound can be benchmarked against other related compounds. For instance, a similar compound lacking the bromo or methoxy group, such as biphenyl or 4-methoxybiphenyl, could be subjected to the same stability testing protocols. This would provide valuable structure-stability relationships. For example, the C-Br bond is expected to be the most photolabile site, so a comparison with 4-methoxybiphenyl would highlight the impact of the bromine substituent on photostability.
Conclusion
While a definitive stability profile of this compound awaits experimental verification, this guide provides a robust framework for its assessment. By following the detailed protocols outlined, researchers can generate the necessary data to understand its degradation pathways, establish its intrinsic stability, and develop appropriate handling, storage, and formulation strategies. The provided workflows and comparative tables serve as a valuable resource for initiating and conducting these critical studies, ensuring the quality and reliability of this promising compound in its intended applications.
References
- 1. database.ich.org [database.ich.org]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sgs.com [sgs.com]
- 7. jordilabs.com [jordilabs.com]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. web.vscht.cz [web.vscht.cz]
- 14. veeprho.com [veeprho.com]
- 15. database.ich.org [database.ich.org]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. tecomedical.com [tecomedical.com]
- 21. researchgate.net [researchgate.net]
- 22. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 23. Accelerated In Vitro Oxidative Degradation Testing of Ultra-High Molecular Weight Polyethylene (UHMWPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Bromo-4'-methoxybiphenyl
Introduction:
4-Bromo-4'-methoxybiphenyl is a key structural motif found in a variety of pharmacologically active compounds and advanced materials. Its synthesis is of significant interest to researchers in organic chemistry, medicinal chemistry, and materials science. This guide provides a comparative analysis of the most common synthetic routes to this compound, focusing on the Suzuki-Miyaura coupling, the Ullmann reaction, and the Gomberg-Bachmann reaction. Each method's performance is evaluated based on experimental data, and detailed protocols are provided for reproducibility.
Comparative Analysis of Synthetic Methods
The choice of synthetic route for this compound depends on factors such as desired yield, substrate availability, reaction conditions, and scalability. The Suzuki-Miyaura coupling is often favored for its high yields and functional group tolerance under relatively mild conditions.[1] The Ullmann reaction, a classic method, typically requires harsher conditions but remains a viable option.[2] The Gomberg-Bachmann reaction offers a pathway from aniline derivatives but is often plagued by low yields.[3][4]
Data Presentation: A Quantitative Comparison
The following table summarizes quantitative data from experimental findings for the synthesis of this compound and structurally related analogues. This allows for a direct comparison of reaction efficiency.
| Synthetic Method | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | 4-Bromophenylboronic acid + 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | Acetone/Water | Reflux | ~2-4 | High (not specified) |
| Suzuki Coupling | (4-Bromo-2,5-dimethoxyphenyl)boronic acid + 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| Suzuki Coupling | (4-Bromo-2,5-dimethoxyphenyl)boronic acid + 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 88 |
| Gomberg-Bachmann | 4-Bromoaniline + Benzene | None | NaOH | Benzene/Water | <10 | ~1 | 34-35 |
| Ullmann Coupling | 1-Bromo-4-methoxybenzene + 1-Bromo-4-methoxybenzene | Copper | N/A | N/A | High Temp | N/A | Moderate (not specified) |
Note: Data for the Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid and the Gomberg-Bachmann reaction for p-bromobiphenyl are included as close analogues to demonstrate typical reaction efficiencies.[5][6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the core chemical transformations for each synthetic route.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Caption: General scheme of the Ullmann coupling reaction.
Caption: General scheme of the Gomberg-Bachmann reaction.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the synthesis of biaryl compounds.[1] The Suzuki reaction is a versatile method for forming C-C bonds.[7]
Materials:
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
1,4-Dibromobenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylboronic acid, 1,4-dibromobenzene, and potassium carbonate.[1]
-
Add palladium(II) acetate and triphenylphosphine to the flask.[1]
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add toluene and deionized water to the flask via syringe.[1]
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Protocol 2: Ullmann Reaction
The Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halides.[2] Modern variations have improved the reaction conditions, though they can still be demanding.
Materials:
-
1-Bromo-4-methoxybenzene (1.0 mmol)
-
1-Bromo-4-iodobenzene (1.0 mmol)
-
Copper powder or copper-bronze alloy (2.0 mmol)
-
High-boiling point solvent (e.g., DMF or Nitrobenzene)
Procedure:
-
In a round-bottom flask, combine 1-bromo-4-methoxybenzene, 1-bromo-4-iodobenzene, and copper powder.
-
Add a high-boiling point solvent to the mixture.
-
Heat the reaction mixture to a high temperature (typically >150-200 °C) under an inert atmosphere for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the copper residues.
-
Extract the product from the filtrate using an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate it.
-
Purify the crude product via column chromatography or recrystallization.
Protocol 3: Gomberg-Bachmann Reaction
This reaction proceeds via a diazonium salt intermediate to form a biaryl compound.[3] Yields are often low due to the formation of side products.[4]
Materials:
-
4-Bromoaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Anisole (10-20 eq)
-
Sodium Hydroxide (NaOH, 4.0 eq)
-
Water
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-bromoaniline in a mixture of concentrated HCl and water.
-
Cool the flask in an ice-salt bath to 0-5 °C.[9]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[9]
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Coupling:
-
In a separate flask, prepare a cold (0-5 °C) aqueous solution of sodium hydroxide.
-
Add an excess of anisole to the cold NaOH solution.
-
With vigorous stirring, slowly add the cold diazonium salt solution to the anisole/NaOH mixture, keeping the temperature below 10 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[9]
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water, dry over an anhydrous salt, and concentrate.
-
Purify the resulting crude product, this compound, by column chromatography or steam distillation.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 4. Gomberg-Bachmann_reaction [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-4'-methoxybiphenyl: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and upholding environmental regulations. 4-Bromo-4'-methoxybiphenyl, a halogenated biphenyl, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety Protocols
Before initiating any disposal procedures for this compound, it is crucial to implement the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat to prevent skin and eye contact.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.
-
Avoid Contamination: Take precautions to avoid cross-contamination of work surfaces and other chemicals.
Quantitative Data and Hazard Information
A summary of key data for this compound is presented below. While comprehensive toxicological data may not be available, the structure as a halogenated biphenyl warrants a cautious approach to its handling and disposal.
| Property | Value |
| CAS Number | 58743-83-2 |
| Molecular Formula | C₁₃H₁₁BrO |
| Appearance | Off-white solid |
| InChI Key | CMYZTJCWFRFRIW-UHFFFAOYSA-N |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place. |
| Disposal Classification | Hazardous Waste |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is high-temperature incineration. This method is particularly suitable for halogenated organic compounds as it ensures complete destruction and prevents the formation of toxic byproducts such as dioxins and furans.[1][2]
-
Waste Identification and Classification:
-
Treat all unused or surplus this compound as hazardous waste.
-
While this specific compound may not be explicitly listed as a U or P-listed waste by the EPA, it must be evaluated to determine if it exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[3][4]
-
Waste characterization, potentially including a Toxicity Characteristic Leaching Procedure (TCLP), may be required to determine the appropriate EPA hazardous waste code.[5]
-
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. The container must be in good condition with a secure, tight-fitting lid.[2][6]
-
Segregate this waste from non-halogenated and other incompatible waste streams to avoid hazardous reactions and to facilitate proper disposal.[6]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.[6]
-
-
Professional Disposal:
-
Spill Management:
-
In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. Collect all cleaning materials as hazardous waste.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.
References
- 1. uswonline.com [uswonline.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 5. Waste Characterization - Eurofins USA [eurofinsus.com]
- 6. nswai.org [nswai.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 4-Bromo-4'-methoxybiphenyl
For researchers, scientists, and drug development professionals, the safe and compliant handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 4-Bromo-4'-methoxybiphenyl, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment.
Physicochemical and Hazard Information
This compound is a combustible solid. While specific occupational exposure limits have not been established for this compound, it is crucial to handle it with care due to its potential health effects.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁BrO | [1] |
| Molecular Weight | 263.13 g/mol | |
| Appearance | Colorless to light yellow crystal | |
| Melting Point | 143-145 °C | |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane), insoluble in water. | |
| Storage Class | 11 (Combustible Solids) |
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | वार्निंग | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | वार्निंग | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | वार्निंग | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure | वार्निंग | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin, or eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[3] |
| Body Protection | A flame-resistant lab coat worn fully buttoned. Long pants and closed-toe shoes are required. | To protect the skin from exposure.[4] |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 respirator should be used.[4] | To minimize inhalation of dust and potential respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
Adhering to a systematic protocol is crucial for minimizing exposure and preventing accidents.
1. Preparation:
-
Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that all required PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Have appropriate spill containment materials readily accessible.
2. Handling:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood to control dust.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the chemical.
-
Avoid direct contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.
-
Clean all contaminated surfaces within the fume hood.
-
Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound in a designated, clearly labeled, and sealed container for hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
Container Management:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
-
The storage area should be secure and away from incompatible materials, such as strong oxidizing agents.
Disposal Procedure:
-
Dispose of the chemical waste through your institution's hazardous waste program.
-
All disposal activities must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of in standard trash or poured down the drain.[3]
Emergency Procedures
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Remove Ignition Sources: If the material is near any potential ignition sources, remove them immediately.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment.
-
Contain and Clean: For small solid spills, dampen the material with a suitable solvent like ethanol to prevent dust generation.[3] Carefully sweep or shovel the dampened material into a labeled container for disposal.[3] Use absorbent paper dampened with the solvent to wipe up any remaining residue.
-
Decontaminate: Wash the contaminated surface with a suitable solvent, followed by a thorough washing with soap and water.
-
Dispose of Cleanup Materials: Seal all contaminated cleanup materials (e.g., absorbent paper, gloves) in a vapor-tight plastic bag and place it in the hazardous waste container.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[5]
-
Inhalation: Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
